molecular formula C33H46N7O20P3S B15547928 Feruloylacetyl-CoA

Feruloylacetyl-CoA

Cat. No.: B15547928
M. Wt: 985.7 g/mol
InChI Key: KBVPPTKWCRMUEW-MKBARTHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Feruloylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of feruloylacetic acid. It is a conjugate acid of a this compound(4-) and a trans-feruloylacetyl-CoA(4-).

Properties

Molecular Formula

C33H46N7O20P3S

Molecular Weight

985.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-(4-hydroxy-3-methoxyphenyl)-3-oxopent-4-enethioate

InChI

InChI=1S/C33H46N7O20P3S/c1-33(2,28(46)31(47)36-9-8-23(43)35-10-11-64-24(44)13-19(41)6-4-18-5-7-20(42)21(12-18)55-3)15-57-63(53,54)60-62(51,52)56-14-22-27(59-61(48,49)50)26(45)32(58-22)40-17-39-25-29(34)37-16-38-30(25)40/h4-7,12,16-17,22,26-28,32,42,45-46H,8-11,13-15H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)/b6-4+/t22-,26-,27-,28?,32-/m1/s1

InChI Key

KBVPPTKWCRMUEW-MKBARTHHSA-N

Origin of Product

United States

Foundational & Exploratory

The Feruloylacetyl-CoA Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide provides an in-depth exploration of the feruloylacetyl-CoA biosynthesis pathway in plants, a critical route within the broader phenylpropanoid metabolism. This compound serves as a key precursor for the synthesis of lignin (B12514952), flavonoids, and other secondary metabolites vital for plant development, defense, and interaction with the environment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core pathway, including its enzymatic steps, regulatory mechanisms, and key intermediates. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for comparative analysis. Detailed experimental protocols for the characterization of this pathway are also provided, alongside visual representations of the biochemical routes and experimental workflows to facilitate understanding and further research in this field.

Introduction

The phenylpropanoid pathway is a complex network of biochemical reactions in plants that produces a wide array of phenolic compounds from the amino acid phenylalanine. A central branch of this pathway leads to the formation of hydroxycinnamoyl-CoA esters, including p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. Feruloyl-CoA is a particularly important intermediate, serving as a direct precursor for the synthesis of guaiacyl (G) lignin units, and it can be further metabolized to produce syringyl (S) lignin units, flavonoids, and other secondary metabolites. The biosynthesis of feruloyl-CoA is therefore a critical regulatory point in the allocation of carbon to these diverse and essential compounds. Understanding the intricacies of this pathway is crucial for efforts in metabolic engineering aimed at modifying lignin content for biofuel production, enhancing plant defense mechanisms, and exploring the therapeutic potential of its downstream products.

The Core Biosynthesis Pathway of this compound

The biosynthesis of feruloyl-CoA in plants primarily proceeds through a series of enzymatic reactions that modify the structure of p-coumaroyl-CoA, which is derived from phenylalanine. Two main routes for the formation of feruloyl-CoA have been elucidated:

  • The CoA-dependent O-methylation pathway: This is considered the major route in many plant species. It involves the hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA, followed by the O-methylation of caffeoyl-CoA to yield feruloyl-CoA.

  • The free-acid pathway: An alternative route involves the conversion of p-coumaric acid to ferulic acid, which is then activated to feruloyl-CoA.

The key enzymes involved in the primary, CoA-dependent pathway are:

  • 4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This is a crucial entry point for hydroxycinnamic acids into the CoA-dependent pathways.[1]

  • p-Coumaroyl shikimate 3'-hydroxylase (C3'H): This enzyme is responsible for the 3-hydroxylation of p-coumaroyl shikimate, a necessary step leading to the formation of caffeoyl moieties.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce feruloyl-CoA.[2]

An alternative pathway involving Feruloyl-CoA Synthetase (FCS) can directly convert ferulic acid to feruloyl-CoA.[3]

Below is a diagram illustrating the core biosynthetic pathway.

Feruloyl_CoA_Biosynthesis p_Coumaric_Acid p-Coumaric Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_Shikimate Caffeoyl Shikimate p_Coumaroyl_CoA->Caffeoyl_Shikimate HCT Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H (via shikimate) Caffeoyl_Shikimate->Caffeoyl_CoA HCT Caffeic_Acid Caffeic Acid Caffeic_Acid->Caffeoyl_CoA 4CL Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_Acid->Feruloyl_CoA FCS

Core Feruloyl-CoA Biosynthesis Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The catalytic efficiency of the key enzymes in the feruloyl-CoA biosynthesis pathway varies with the plant species and the specific isoform of the enzyme. The following tables summarize the kinetic parameters for 4-Coumarate:CoA Ligase (4CL) and a bacterial Feruloyl-CoA Synthetase (FCS) for relevant substrates.

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) from Various Plant Species

Plant SpeciesSubstrateKm (µM)Vmax (nkat/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Populus tremuloidesp-Coumaric acid80---[4]
Ferulic acid100---[4]
Caffeic acid----
Marchantia paleaceap-Coumaric acid93.99--9.20 x 104
Caffeic acid113.30---
Ferulic acid414.10---
Morus atropurpureap-Coumaric acid10.494.4--
Pinus taedap-Coumaric acid4---
Caffeic acid10---
Ferulic acid10---

Table 2: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS) from Streptomyces sp. V-1

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Ferulate0.3578.267.7

Note: Data for plant-derived Feruloyl-CoA Synthetase is limited in the literature.

Metabolite Concentrations

The concentration of ferulic acid, the precursor for one of the feruloyl-CoA biosynthesis routes, varies significantly among different plant species and tissues.

Table 3: Ferulic Acid Concentration in the Cell Walls of Various Plants

Plant SourceConcentration (% w/w, dry weight)Reference
Barley grains0.14
Wheat bran0.66
Sugar beet pulp0.8
Rice endosperm0.9
Maize bran3.1
Gymnosperms (primary cell walls)0.01 - 0.16

Experimental Protocols

4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester product, which has a characteristic absorbance maximum.

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1 mM PMSF.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM ATP, 2.5 mM MgCl₂.

  • Substrate solution: 10 mM p-coumaric acid (or other hydroxycinnamic acids) in 50% ethanol.

  • Coenzyme A (CoA) solution: 10 mM in water.

  • Plant tissue.

  • Spectrophotometer.

Procedure:

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

  • Set up the reaction mixture in a quartz cuvette containing assay buffer, substrate solution (to a final concentration of 0.2 mM), and enzyme extract.

  • Initiate the reaction by adding CoA solution (to a final concentration of 0.2 mM).

  • Immediately monitor the increase in absorbance at the specific wavelength for the expected product (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for caffeoyl-CoA, 345 nm for feruloyl-CoA).

  • Calculate the enzyme activity based on the molar extinction coefficient of the product.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Enzyme Activity Assay

This assay can be performed using a radiochemical method or by HPLC analysis.

Materials:

  • Extraction Buffer: As for 4CL assay.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Substrate solution: 1 mM Caffeoyl-CoA in water.

  • Methyl donor: S-adenosyl-L-[methyl-¹⁴C]methionine (for radiochemical assay) or S-adenosyl-L-methionine (for HPLC assay).

  • HPLC system with a C18 column and UV detector.

Procedure (HPLC-based):

  • Prepare the enzyme extract as described for the 4CL assay.

  • Set up the reaction mixture containing assay buffer, caffeoyl-CoA (final concentration 100 µM), SAM (final concentration 500 µM), and enzyme extract.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding an equal volume of 2 M HCl.

  • Extract the product with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the sample by HPLC, monitoring at ~345 nm to detect feruloyl-CoA.

  • Quantify the product based on a standard curve of feruloyl-CoA.

Quantification of Feruloyl-CoA by LC-MS/MS

This method allows for the sensitive and specific quantification of feruloyl-CoA and other phenylpropanoid intermediates.

Sample Extraction:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with a pre-chilled (-20°C) methanol:water (80:20, v/v) solution containing an internal standard (e.g., ¹³C-labeled feruloyl-CoA).

  • Vortex and sonicate the samples.

  • Centrifuge at high speed at 4°C to pellet debris.

  • Collect the supernatant for analysis.

LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for feruloyl-CoA and the internal standard must be determined and optimized.

Data Analysis:

  • Quantify the amount of feruloyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Experimental Workflow for Enzyme Activity Assays

Enzyme_Assay_Workflow Start Plant Tissue Homogenization Centrifugation Centrifugation Start->Centrifugation Supernatant Crude Enzyme Extract (Supernatant) Centrifugation->Supernatant Reaction_Setup Reaction Mixture Setup (Buffer, Substrates, Enzyme) Supernatant->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Product Detection (Spectrophotometry or HPLC) Incubation->Detection Data_Analysis Data Analysis (Activity Calculation) Detection->Data_Analysis

Workflow for enzyme activity assays.
Logical Relationship of Biosynthetic Routes

Biosynthetic_Routes cluster_main_pathway Primary CoA-dependent Pathway cluster_alternative_pathway Alternative Free-acid Pathway Phenylalanine Phenylalanine p_Coumaric_Acid p-Coumaric Acid Phenylalanine->p_Coumaric_Acid PAL, C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid C3H, COMT Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_Acid->Feruloyl_CoA FCS

Relationship between biosynthetic routes.

Conclusion

The biosynthesis of this compound is a pivotal process in plant secondary metabolism, directing carbon flow towards the production of essential structural and defense compounds. This guide has provided a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics and metabolite levels, and robust experimental protocols for the investigation of this pathway. The provided visualizations offer a clear framework for understanding the complex relationships within this metabolic network. Further research, particularly in characterizing the kinetics of plant-derived feruloyl-CoA synthetases and comprehensive metabolite profiling across different species and conditions, will be crucial for advancing our ability to manipulate this pathway for agricultural and industrial applications.

References

Enzymatic synthesis of Feruloylacetyl-CoA in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Enzymatic Synthesis of Feruloyl-CoA

Introduction

Feruloyl-Coenzyme A (Feruloyl-CoA) is a critical activated intermediate in the phenylpropanoid pathway in plants. It serves as a precursor for the biosynthesis of major structural and defense-related polymers, including lignin, as well as a variety of secondary metabolites like flavonoids and hydroxycinnamic acid esters. The ability to synthesize Feruloyl-CoA in vitro is essential for studying the downstream enzymes involved in these pathways, for producing novel bioactive compounds, and for applications in metabolic engineering and synthetic biology.

This guide provides a comprehensive overview of the enzymatic synthesis of Feruloyl-CoA from its precursor, ferulic acid. The primary method involves the ATP-dependent ligation of ferulic acid to Coenzyme A (CoA), a reaction catalyzed by a class of enzymes known as 4-coumarate:CoA ligases (4CLs) or, more specifically, feruloyl-CoA synthetases (FCS). These enzymes belong to the broader family of acyl-activating enzymes (AAEs). We will detail the necessary enzymes, experimental protocols, and analytical methods for the successful in vitro production of Feruloyl-CoA.

Core Biosynthetic Pathway and Key Enzymes

The synthesis of Feruloyl-CoA is a single-step enzymatic reaction that activates the carboxyl group of ferulic acid by forming a high-energy thioester bond with Coenzyme A. This reaction requires ATP for the initial formation of an acyl-adenylate intermediate and Mg²⁺ as a crucial cofactor.

Reaction: Ferulic Acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + Diphosphate (PPi)

The primary enzymes utilized for this bioconversion are:

  • 4-Coumarate:CoA Ligase (4CL): These enzymes are well-characterized in plants and exhibit broad substrate specificity. Isoforms from various plant species, such as Arabidopsis thaliana (At4CL), Oryza sativa (Os4CL), and Populus trichocarpa (Ptr4CL), can efficiently use ferulic acid as a substrate in addition to p-coumaric acid and caffeic acid.

  • Feruloyl-CoA Synthetase (FCS): Found in microorganisms like Streptomyces sp. and Pseudomonas fluorescens, these enzymes are often more specific to ferulic acid and are involved in its catabolism. They provide an excellent alternative for highly specific synthesis.

The choice of enzyme can influence reaction efficiency and substrate specificity, which is a key consideration for process optimization.

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis In Vitro Synthesis cluster_analysis Analysis & Purification gene Gene Isolation (4CL/FCS) clone Cloning into Expression Vector gene->clone transform Transformation into E. coli clone->transform expression Protein Expression (IPTG Induction) transform->expression lysis Cell Lysis expression->lysis purify Purification (e.g., Ni-NTA) lysis->purify reagents Combine Reagents: - Purified Enzyme - Ferulic Acid - ATP, CoA, MgCl₂ - Buffer purify->reagents incubate Incubation (e.g., 30°C, 4-16h) reagents->incubate quench Stop Reaction incubate->quench hplc_analysis HPLC Analysis (Quantification) quench->hplc_analysis spe Solid-Phase Extraction (Alternative Purification) quench->spe hplc_purify Preparative HPLC (Isolation) hplc_analysis->hplc_purify

Caption: General experimental workflow for the enzymatic synthesis of Feruloyl-CoA.

Quantitative Data and Reaction Parameters

Successful in vitro synthesis relies on optimized reaction conditions and component concentrations. The following tables summarize quantitative data compiled from various studies.

Table 1: General Reaction Mixture Composition for Feruloyl-CoA Synthesis

Component Concentration Range Source / Purpose Citation
Ferulic Acid 0.4 - 1 mM Substrate
Coenzyme A (CoA) 0.4 - 1.5 mM Co-substrate
ATP 2 - 6.25 mM Energy Source
MgCl₂ 2.5 - 5 mM Cofactor for Ligase
Enzyme (4CL/FCS) 10 - 40 µg/mL Biocatalyst
Buffer 50 - 100 mM Maintain pH
pH 7.0 - 7.5 Optimal for Enzyme Activity
Temperature 30°C Optimal for Enzyme Activity

| Incubation Time | 4 - 16 hours | Reaction Duration | |

Table 2: Optimal Conditions for Feruloyl-CoA Synthetase (Fcs) from Streptomyces sp.

Parameter Optimal Value Notes Citation
pH 7.0 Substantial activity loss at pH ≤ 5.0 and ≥ 11.0.
Temperature 30°C Protein denaturation observed at temperatures ≥ 45°C.
Cofactor Mg²⁺ Enzyme activity is highest with Mg²⁺. Other divalent cations like Mn²⁺ and Co²⁺ support lower activity levels.

| kcat | 67.7 s⁻¹ | With ferulate as the substrate. | |

Detailed Experimental Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol is adapted for a His-tagged 4CL or FCS enzyme expressed in E. coli.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the desired ligase. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue culturing for 16-20 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Buffer Exchange: Elute the protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Verification: Confirm enzyme purity and concentration using SDS-PAGE and a Bradford assay.

Protocol 2: In Vitro Synthesis of Feruloyl-CoA

This protocol outlines the enzymatic reaction.

reaction_pathway Ferulic_Acid Ferulic Acid Reaction_Label 4CL / FCS Mg²⁺ Ferulic_Acid->Reaction_Label CoA +   CoA-SH CoA->Reaction_Label ATP +   ATP ATP->Reaction_Label Feruloyl_CoA Feruloyl-CoA AMP_PPi +   AMP + PPi Reaction_Label->Feruloyl_CoA Reaction_Label->AMP_PPi

Caption: Reaction scheme for the enzymatic synthesis of Feruloyl-CoA.
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 1 mL final volume, combine the following:

    • 100 µL of 10x reaction buffer (e.g., 1 M Potassium Phosphate, pH 7.0).

    • 50 µL of 50 mM MgCl₂ (final concentration 2.5 mM).

    • 14 µL of 50 mM Ferulic Acid (final concentration 0.7 mM).

    • 8 µL of 50 mM Coenzyme A (final concentration 0.4 mM).

    • 40 µL of 50 mM ATP (final concentration 2 mM).

    • Purified enzyme (e.g., 1.34 µg of purified Fcs).

    • Nuclease-free water to bring the final volume to 1 mL.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the mixture at 30°C in the dark, with gentle mixing, for 4 to 16 hours.

  • Monitoring: The progress of the reaction can be monitored by observing the increase in absorbance at approximately 345 nm, which corresponds to the formation of the Feruloyl-CoA thioester bond.

Protocol 3: Analysis and Purification of Feruloyl-CoA

The product can be analyzed and purified using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidifying the mixture. Centrifuge to pellet the precipitated enzyme.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A common method uses a gradient of an acidic aqueous solvent (e.g., water with phosphoric acid) and an organic solvent like acetonitrile.

    • Detection: Monitor at the characteristic absorbance maximum (λₘₐₓ) of Feruloyl-CoA, which is around 346 nm.

  • Purification (Optional):

    • Preparative HPLC: For obtaining pure Feruloyl-CoA, scale up the reaction and purify the product using preparative HPLC with the same column and mobile phase conditions.

    • Solid-Phase Extraction (SPE): As an alternative, the reaction mixture can be passed through a C18 SPE cartridge to remove unreacted substrates and salts, providing a partially purified product suitable for many applications.

Conclusion

The in vitro enzymatic synthesis of Feruloyl-CoA is a robust and highly specific method that avoids the complexities and harsh reagents of chemical synthesis. By leveraging recombinant 4-Coumarate:CoA Ligases or Feruloyl-CoA Synthetases, researchers can efficiently produce this vital metabolic intermediate. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to establish this methodology in their laboratories, enabling further exploration of phenylpropanoid-derived pathways and the generation of high-value natural products.

An In-depth Technical Guide to Feruloyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Feruloyl-CoA: A Key Intermediate in Phenylpropanoid Metabolism

Feruloyl-coenzyme A (Feruloyl-CoA) is a central activated intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of natural products, including lignin, flavonoids, coumarins, and other secondary metabolites crucial for plant development, defense, and interaction with the environment. Feruloyl-CoA is formed from ferulic acid in an ATP-dependent reaction catalyzed by acyl-CoA synthetases.

Chemical Structure

Feruloyl-CoA consists of a ferulic acid molecule linked to coenzyme A via a high-energy thioester bond. The ferulic acid moiety is characterized by a phenyl group substituted with a hydroxyl and a methoxy (B1213986) group, attached to a propenoic acid tail.

Physicochemical Properties

Quantitative data for Feruloyl-CoA is summarized in the table below. This information is critical for researchers working on its purification, characterization, and use in enzymatic assays.

PropertyValueSource
Molecular Formula C₃₁H₄₄N₇O₁₉P₃SPubChem[1]
Molecular Weight 943.7 g/mol PubChem[1]
Exact Mass 943.16255437 DaPubChem[1]
CAS Number 142185-30-6PubChem[1]
Topological Polar Surface Area 418 ŲPubChem[1]
Hydrogen Bond Donors 12PubChem
Hydrogen Bond Acceptors 23PubChem
Rotatable Bond Count 20PubChem

Experimental Protocols for Feruloyl-CoA Synthesis

The synthesis of Feruloyl-CoA is essential for in vitro studies of enzymes that utilize it as a substrate. Both chemical and enzymatic methods have been developed.

Enzymatic Synthesis of Feruloyl-CoA

A common and effective method for synthesizing Feruloyl-CoA is through the use of a 4-coumarate:CoA ligase (4CL) enzyme. This method offers high specificity and yield under mild reaction conditions.

Materials:

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Recombinant 4-coumarate:CoA ligase (4CL) enzyme (e.g., from Arabidopsis thaliana or Oryza sativa)

  • Reaction vessel

  • Incubator or water bath at 30°C

  • HPLC system for purification and analysis

Protocol:

  • Prepare a reaction mixture in a suitable vessel containing the following components at their final concentrations:

    • 100 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 6.25 mM ATP

    • 1 mM Ferulic acid

    • 1.5 mM Coenzyme A

    • 10 µM purified recombinant 4CL enzyme

  • The total reaction volume can be scaled as needed (e.g., 100 µL for analytical purposes or 1 mL for preparative scale).

  • Incubate the reaction mixture at 30°C for 16 hours.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC.

  • Purify the synthesized Feruloyl-CoA from the reaction mixture using preparative reverse-phase HPLC with a suitable gradient (e.g., a phosphoric acid-acetonitrile gradient).

  • Lyophilize the collected fractions containing pure Feruloyl-CoA for storage.

Biological Role and Signaling Pathways

Feruloyl-CoA is a critical branch-point intermediate in the phenylpropanoid pathway, leading to the synthesis of several important classes of plant secondary metabolites.

Lignin Biosynthesis

Lignin is a complex polymer that provides structural integrity to the plant cell wall. Feruloyl-CoA is a precursor to coniferaldehyde (B117026) and sinapaldehyde, which are the monomers for the synthesis of G-lignin and S-lignin, respectively.

Flavonoid and Anthocyanin Biosynthesis

While not a direct precursor to the flavonoid backbone, the availability of p-coumaroyl-CoA, from which Feruloyl-CoA is derived, is crucial for the initiation of the flavonoid biosynthetic pathway.

Coumarin (B35378) Biosynthesis

Feruloyl-CoA is a direct precursor for the synthesis of scopoletin (B1681571), a coumarin with antifungal properties that plays a role in plant defense against pathogens. The enzyme feruloyl-CoA 6'-hydroxylase (F6'H) catalyzes the conversion of Feruloyl-CoA to 6'-hydroxyferuloyl-CoA, a key step in scopoletin biosynthesis.

Diagram of the Phenylpropanoid Pathway Leading to Feruloyl-CoA

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT

Caption: Biosynthetic pathway of Feruloyl-CoA from Phenylalanine.

Conceptual Understanding of Feruloylacetyl-CoA

While experimental data is lacking, we can hypothesize the structure, synthesis, and potential properties of this compound based on established biochemical principles.

Postulated Chemical Structure

This compound would likely consist of a ferulic acid molecule linked to an acetyl-coenzyme A (acetyl-CoA) molecule. The linkage would be a thioester bond between the carboxyl group of ferulic acid and the thiol group of acetyl-CoA. This would be a different structure than if an acetyl group were added to another part of the Feruloyl-CoA molecule.

Potential Synthesis

The formation of this compound in a biological system would likely be catalyzed by an acetyl-CoA transferase. Such an enzyme would transfer an acetyl group from a donor molecule to Feruloyl-CoA, or potentially catalyze the direct condensation of ferulic acid with acetyl-CoA, though the latter is less common for this class of molecules.

Hypothetical Synthesis of this compound

Feruloylacetyl_CoA_Synthesis Feruloyl_CoA Feruloyl-CoA Enzyme Acetyltransferase (Hypothetical) Feruloyl_CoA->Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme Feruloylacetyl_CoA This compound Enzyme->Feruloylacetyl_CoA

Caption: Hypothetical enzymatic synthesis of this compound.

Speculated Properties and Biological Role

The addition of an acetyl group would increase the molecular weight and likely alter the polarity of Feruloyl-CoA. This modification could affect its solubility and its interaction with enzymes. If this compound exists in nature, it could be an intermediate in a yet-to-be-discovered metabolic pathway or a detoxification product. Its biological activity would depend on its ability to be recognized by specific enzymes or receptors.

Conclusion

Feruloyl-CoA is a well-established and vital intermediate in plant secondary metabolism, with a wealth of available scientific data on its structure, properties, and synthesis. It serves as a key precursor to lignin, coumarins, and other important natural products. In contrast, this compound remains a largely uncharacterized molecule, presenting an opportunity for future research to explore its potential synthesis, properties, and biological function. A deeper understanding of these molecules and their enzymatic transformations holds promise for applications in metabolic engineering, synthetic biology, and drug development.

References

Feruloylacetyl-CoA: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylacetyl-CoA (Feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants. As an activated thioester of ferulic acid, it serves as a key precursor for the biosynthesis of major structural and defense-related polymers, including lignin (B12514952) and suberin. The enzymatic control of Feruloyl-CoA synthesis and its subsequent metabolic fate are critical for plant development, cell wall integrity, and responses to environmental stress. This technical guide provides a comprehensive overview of the natural occurrence of Feruloyl-CoA, its biosynthetic pathways, and detailed methodologies for its study.

Natural Occurrence and Sources of Feruloyl-CoA

Feruloyl-CoA is found in a wide array of plant species, where its presence is intrinsically linked to the biosynthesis of lignin and suberin. Lignin provides structural rigidity to vascular tissues, while suberin forms protective barriers in roots, bark, and wound sites. Consequently, Feruloyl-CoA is expected to be most abundant in tissues actively undergoing lignification or suberization.

While its presence is widespread, precise quantitative data on the concentration of Feruloyl-CoA in various plant tissues and species are not extensively reported in the scientific literature. This is largely due to the compound's reactive nature and low intracellular concentrations, which make its extraction and quantification challenging. However, based on its metabolic roles, the expected relative abundance of Feruloyl-CoA in different plant parts can be inferred.

Table 1: Expected Relative Abundance of Feruloyl-CoA in Plant Tissues and Conditions

Plant Tissue/ConditionExpected Relative AbundancePrimary Metabolic Fate
Differentiating XylemHighLignin Biosynthesis
Root Endodermis (Casparian strip)HighSuberin Biosynthesis
Periderm (Bark)HighSuberin Biosynthesis
Wounded TissuesElevatedSuberin and Lignin for defense
Tissues under Biotic/Abiotic StressElevatedReinforcement of cell walls
Mature, non-growing tissuesLowMetabolic turnover

Biosynthetic Pathways of Feruloyl-CoA

Feruloyl-CoA is synthesized from the general phenylpropanoid pathway, which starts with the amino acid phenylalanine. The final step in the formation of Feruloyl-CoA is the activation of ferulic acid.

The Core Biosynthetic Pathway

The primary route for Feruloyl-CoA synthesis involves the following enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is converted to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its CoA thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (HCT): p-Coumaroyl-CoA is converted to p-coumaroyl shikimate.

  • p-Coumaroyl 5-O-Shikimate-3'-Hydroxylase (C3'H): p-Coumaroyl shikimate is hydroxylated to caffeoyl shikimate.

  • Caffeoyl Shikimate Esterase (CSE): Caffeoyl shikimate is converted to caffeic acid.

  • Caffeic Acid O-Methyltransferase (COMT): Caffeic acid is methylated to produce ferulic acid.

  • Feruloyl-CoA Synthetase (FCS) / 4-Coumarate:CoA Ligase (4CL): Ferulic acid is activated with Coenzyme A (CoA) in an ATP-dependent reaction to form Feruloyl-CoA.[1][2] Some isoforms of 4CL can also directly use ferulic acid as a substrate.

An alternative pathway for the formation of feruloyl-CoA from p-coumaroyl-CoA via caffeoyl-CoA has also been described, catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT).[3][4]

Feruloyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Ferulic_acid Ferulic_acid p_Coumaroyl_CoA->Ferulic_acid Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA

Core biosynthetic pathway of Feruloyl-CoA.

Metabolic Fates of Feruloyl-CoA

Once synthesized, Feruloyl-CoA is a branch-point intermediate that can be channeled into several metabolic pathways:

  • Lignin Biosynthesis: Feruloyl-CoA is a precursor for the synthesis of coniferyl alcohol, a primary monolignol.[5][6] This involves reduction steps catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).

  • Suberin Biosynthesis: Feruloyl-CoA is utilized by hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT) to esterify ω-hydroxy fatty acids, forming the aromatic domains of suberin.[3][7]

  • Coumarin Biosynthesis: In some plants, Feruloyl-CoA is hydroxylated by Feruloyl-CoA 6'-hydroxylase (F6'H1) to form 6'-hydroxyferuloyl-CoA, a precursor to scopoletin (B1681571) and other coumarins.[8][9][10]

Feruloyl_CoA_Fates Feruloyl_CoA Feruloyl_CoA Lignin Lignin Feruloyl_CoA->Lignin CCR, CAD Suberin Suberin Feruloyl_CoA->Suberin HHT Coumarins Coumarins Feruloyl_CoA->Coumarins F6'H1

Metabolic fates of Feruloyl-CoA.

Experimental Protocols

Enzymatic Synthesis of Feruloyl-CoA

For in vitro studies, Feruloyl-CoA can be synthesized enzymatically using a crude enzyme preparation from seedlings or a purified recombinant enzyme.

Protocol: Enzymatic Synthesis of Feruloyl-CoA [9][11]

  • Enzyme Source:

    • Crude Extract: Homogenize 2-day-old wheat seedlings in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors). Centrifuge to obtain a crude enzyme extract.

    • Recombinant Enzyme: Use purified recombinant 4-Coumarate:CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS).

  • Reaction Mixture:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 5 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM Coenzyme A (CoA)

    • 0.5 mM Ferulic acid

    • Crude enzyme extract or purified enzyme (empirically determined amount)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Purification:

    • Stop the reaction by adding acid (e.g., phosphoric acid to a final concentration of 1%).

    • Centrifuge to remove precipitated protein.

    • Purify the Feruloyl-CoA from the supernatant using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable gradient of acetonitrile (B52724) in an acidic aqueous mobile phase (e.g., 0.1% phosphoric acid).

Assay of Feruloyl-CoA Synthetase Activity

The activity of Feruloyl-CoA Synthetase (FCS) can be monitored spectrophotometrically by measuring the formation of the thioester bond.

Protocol: Spectrophotometric Assay of FCS Activity

  • Reaction Mixture (1 mL total volume):

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 2 mM ATP

    • 0.4 mM Coenzyme A

    • 0.7 mM Ferulic acid

    • Enzyme extract

  • Procedure:

    • Mix all components except ATP in a cuvette.

    • Initiate the reaction by adding ATP.

    • Monitor the increase in absorbance at 345 nm, which corresponds to the formation of Feruloyl-CoA.

  • Calculation: The specific activity can be calculated using the molar extinction coefficient of Feruloyl-CoA at 345 nm.

Extraction and Quantification of Feruloyl-CoA from Plant Tissues

The analysis of Feruloyl-CoA from plant tissues is challenging due to its low abundance and instability. The following is a general workflow for its extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction_Workflow Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization Liquid Nitrogen Extraction Extraction Homogenization->Extraction Cold Acidic Solvent Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS

Workflow for Feruloyl-CoA extraction and analysis.

Protocol: Extraction and LC-MS/MS Analysis of Feruloyl-CoA

  • Sample Collection and Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To the frozen powder, add a cold extraction buffer. A common choice is an acidic solution to precipitate proteins and stabilize the CoA thioesters. For example, 10% (w/v) trichloroacetic acid (TCA).

    • Include an internal standard for accurate quantification (e.g., a stable isotope-labeled acyl-CoA).

    • Homogenize the sample thoroughly on ice.

  • Purification:

    • Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cell debris.

    • The supernatant contains the acyl-CoAs. This can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

  • LC-MS/MS Analysis:

    • Analyze the purified extract using a reverse-phase HPLC column coupled to a tandem mass spectrometer.

    • Use a gradient elution with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor for the specific precursor-to-product ion transition for Feruloyl-CoA in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

Feruloyl-CoA is a central metabolite in plant secondary metabolism, playing a crucial role in the biosynthesis of lignin, suberin, and other important compounds. Understanding its regulation and flux through different metabolic pathways is essential for applications in agriculture, biofuel production, and the development of novel plant-derived products. While its direct quantification in planta remains a challenge, the methodologies outlined in this guide provide a robust framework for its study, from enzymatic synthesis and activity assays to sophisticated analytical techniques for its detection in complex biological matrices. Further research focusing on the development of sensitive and quantitative analytical methods will be critical to fully elucidate the dynamic role of Feruloyl-CoA in plant biology.

References

The Feruloyl-CoA Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Pathway, Enzyme Kinetics, and Experimental Methodologies

The feruloyl-CoA metabolic pathway represents a significant avenue in the biotransformation of plant-derived aromatic compounds, particularly ferulic acid, a common constituent of lignocellulose. This pathway is of considerable interest to researchers in biotechnology and drug development due to its role in the production of valuable aromatic aldehydes, such as vanillin (B372448), and its potential as a target for antimicrobial strategies. This technical guide provides a comprehensive overview of the core feruloylacetyl-CoA metabolic pathway, including detailed enzyme kinetics, experimental protocols, and visual representations of the involved signaling cascades and workflows.

Core Metabolic Pathway: From Ferulic Acid to Vanillic Acid

The central pathway for feruloyl-CoA metabolism involves a CoA-dependent, non-β-oxidative route that converts ferulic acid into vanillin, which is subsequently oxidized to vanillic acid. This process is primarily observed in various microorganisms, including species of Pseudomonas, Amycolatopsis, and Rhodococcus. The pathway consists of three key enzymatic steps:

  • Activation of Ferulic Acid: The pathway is initiated by the activation of ferulic acid to its coenzyme A thioester, feruloyl-CoA. This reaction is catalyzed by Feruloyl-CoA synthetase (Fcs) , an acid-thiol ligase that utilizes ATP.[1][2]

  • Conversion to Vanillin: The newly synthesized feruloyl-CoA is then hydrated and cleaved by Enoyl-CoA hydratase/lyase (Ech) , also known as Feruloyl-CoA hydratase/lyase (FCHL) or vanillin synthase . This enzyme facilitates the release of vanillin and acetyl-CoA.[3][4][5]

  • Oxidation to Vanillic Acid: Vanillin can be further metabolized to vanillic acid through the action of Vanillin dehydrogenase (Vdh) , an NAD(P)+ dependent oxidoreductase.[6][7]

Quantitative Analysis of Enzyme Kinetics

The efficiency and regulation of the feruloyl-CoA metabolic pathway are dictated by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for the key enzymes is presented below.

EnzymeEC NumberSource OrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Reference(s)
Feruloyl-CoA synthetase (Fcs) 6.2.1.34Streptomyces sp. V-1Ferulic Acid0.3578.267.77.030[6]
Soil Metagenome (FCS1)Ferulic Acid0.1236.845.99.037
E. coli (recombinant, from Streptomyces sp.)Ferulic Acid0.39112.65-7.030[5]
Enoyl-CoA hydratase/lyase (Ech/FCHL) 4.2.1.101Pseudomonas fluorescens AN103Feruloyl-CoA0.0024-2.3 (for 4-coumaroyl-CoA)-30[1]
Pseudomonas fluorescensFeruloyl-CoA0.0024----
Pseudomonas fluorescens4-coumaroyl-CoA0.0052----[1]
Pseudomonas fluorescensCaffeoyl-CoA0.0016----[1]
Vanillin dehydrogenase (Vdh) 1.2.1.67Corynebacterium glutamicumVanillin0.15 ± 0.0212.5 ± 0.5-7.030[6]
Corynebacterium glutamicump-hydroxybenzaldehyde0.21 ± 0.0310.8 ± 0.6-7.030[6]
Corynebacterium glutamicum3,4-dihydroxybenzaldehyde0.32 ± 0.049.7 ± 0.4-7.030[6]
Amycolatopsis sp. ATCC 39116Vanillin---8.044

Experimental Protocols

Detailed methodologies are crucial for the accurate study and characterization of the enzymes within the feruloyl-CoA metabolic pathway.

Feruloyl-CoA Synthetase (Fcs) Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.[5]

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 2.0 mM ATP

    • 0.4 mM Coenzyme A (CoA)

    • 0.7 mM Ferulic acid

    • Purified Fcs enzyme or cell-free extract

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, CoA, and ferulic acid.

    • Add an appropriate amount of the enzyme solution to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. The molar extinction coefficient for feruloyl-CoA at this wavelength is approximately 18,000 M⁻¹cm⁻¹.

    • Calculate the enzyme activity based on the initial rate of absorbance change. One unit (U) of Fcs activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the specified conditions.

Enoyl-CoA Hydratase/Lyase (Ech/FCHL) Activity Assay

This assay can be performed as a coupled reaction with Fcs, where the consumption of feruloyl-CoA and the formation of vanillin are monitored. Alternatively, a direct assay can be performed if feruloyl-CoA is available.

  • Coupled Assay with Fcs:

    • First, synthesize feruloyl-CoA using the Fcs assay protocol described above.

    • Once the Fcs reaction is complete, add the purified Ech/FCHL enzyme or cell-free extract to the reaction mixture.

    • Monitor the decrease in absorbance at 345 nm as feruloyl-CoA is consumed.

    • Alternatively, the formation of vanillin can be quantified by HPLC analysis.

  • HPLC Analysis for Vanillin Formation:

    • Stop the enzymatic reaction at different time points by adding a quenching solution (e.g., 0.5 M perchloric acid).

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with 0.1% formic acid) to separate vanillin.

    • Detect vanillin using a UV detector at approximately 280 nm or 310 nm.

    • Quantify the amount of vanillin produced by comparing the peak area to a standard curve of known vanillin concentrations.

Vanillin Dehydrogenase (Vdh) Activity Assay

This spectrophotometric assay measures the NAD(P)⁺-dependent oxidation of vanillin to vanillic acid by monitoring the increase in absorbance at 340 nm due to the formation of NAD(P)H.[6]

  • Reagents:

    • 100 mM Potassium phosphate buffer (pH 7.0 - 8.0)

    • 1 mM Vanillin

    • 0.5 mM NAD⁺ or NADP⁺

    • Purified Vdh enzyme or cell-free extract

  • Procedure:

    • Prepare a reaction mixture containing the potassium phosphate buffer, vanillin, and NAD⁺ or NADP⁺.

    • Add an appropriate amount of the enzyme solution to the reaction mixture.

    • Initiate the reaction by adding the enzyme.

    • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The molar extinction coefficient for NADH and NADPH at this wavelength is 6,220 M⁻¹cm⁻¹.

    • Calculate the enzyme activity based on the initial rate of absorbance change. One unit (U) of Vdh activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Visualizing the Pathway and Experimental Workflow

Diagrams generated using the DOT language provide a clear visual representation of the metabolic pathway and the associated experimental procedures.

Feruloylacetyl_CoA_Pathway cluster_pathway Feruloyl-CoA Metabolic Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA synthetase (Fcs) + ATP, + CoA - AMP, - PPi Vanillin Vanillin Feruloyl_CoA->Vanillin Enoyl-CoA hydratase/lyase (Ech) + H₂O - Acetyl-CoA Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vanillin dehydrogenase (Vdh) + NAD(P)⁺ - NAD(P)H, - H⁺

Caption: The core Feruloyl-CoA metabolic pathway from ferulic acid to vanillic acid.

Experimental_Workflow cluster_workflow Experimental Workflow for Enzyme Analysis Start Start: Microbial Culture or Recombinant Expression Cell_Lysis Cell Lysis and Preparation of Cell-Free Extract Start->Cell_Lysis Purification Enzyme Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Fcs_Assay Feruloyl-CoA Synthetase Assay (Spectrophotometry at 345 nm) Purification->Fcs_Assay Ech_Assay Enoyl-CoA Hydratase/Lyase Assay (Coupled Assay or HPLC) Purification->Ech_Assay Vdh_Assay Vanillin Dehydrogenase Assay (Spectrophotometry at 340 nm) Purification->Vdh_Assay Data_Analysis Kinetic Data Analysis (Km, Vmax, kcat) Fcs_Assay->Data_Analysis Ech_Assay->Data_Analysis Vdh_Assay->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the analysis of enzymes in the Feruloyl-CoA pathway.

References

A Technical Guide to the Synthesis and Isolation of Feruloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Feruloyl-Coenzyme A (Feruloyl-CoA) is a crucial activated intermediate in the phenylpropanoid pathway in plants.[1] It is an acyl-CoA thioester formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of ferulic acid.[2] This molecule serves as a central precursor for the biosynthesis of a wide array of secondary metabolites, including lignin (B12514952) monomers (monolignols), flavonoids, suberin, and various other phenolic compounds that are vital for plant growth, development, and defense.[1][3] The study of Feruloyl-CoA and the enzymes that metabolize it is of significant interest to researchers in plant biochemistry, metabolic engineering, and drug development, given the antioxidant and anti-inflammatory properties of its downstream products.[4][5] This guide provides an in-depth overview of the discovery, isolation, and synthesis techniques for Feruloyl-CoA, with a focus on enzymatic synthesis, which is the most common method for obtaining this compound for research purposes.

Chapter 1: The Discovery of Feruloyl-CoA

The discovery of Feruloyl-CoA is intrinsically linked to the broader elucidation of the phenylpropanoid pathway. Early research into lignin biosynthesis and the formation of other phenolic compounds in plants led to the understanding that hydroxycinnamic acids, such as ferulic acid, needed to be "activated" to participate in subsequent enzymatic reactions. This activation was identified as the formation of a high-energy thioester bond with Coenzyme A.

The key to understanding the existence of Feruloyl-CoA as a distinct metabolic intermediate was the discovery and characterization of the enzymes responsible for its formation. The identification of trans-Feruloyl-CoA synthase (EC 6.2.1.34), also known as Feruloyl-CoA synthetase (FCS), and 4-Coumarate-CoA ligase (4CL) provided direct evidence for the in vivo synthesis of Feruloyl-CoA.[6][7] These enzymes catalyze the ATP-dependent ligation of ferulic acid to Coenzyme A, solidifying the role of Feruloyl-CoA as a central hub in phenylpropanoid metabolism.[1]

Chapter 2: Isolation Techniques for Feruloyl-CoA

Direct isolation of Feruloyl-CoA from plant tissues is fraught with challenges due to its nature as a metabolic intermediate. It is typically present at very low concentrations and is susceptible to degradation by cellular thioesterases.[4] Consequently, enzymatic synthesis has become the method of choice for producing Feruloyl-CoA for in vitro studies.

While direct isolation is not common, the general principles for extracting acyl-CoA species from plant material involve rapid harvesting and freezing of the tissue to quench metabolism, followed by extraction with a solvent system that can both precipitate proteins and solubilize the acyl-CoAs.[8] However, the subsequent purification of Feruloyl-CoA from a complex mixture of other acyl-CoAs and plant metabolites is a technically demanding process.

Chapter 3: Enzymatic Synthesis of Feruloyl-CoA

Enzymatic synthesis offers a highly specific and efficient route to produce Feruloyl-CoA. The most commonly used enzymes for this purpose are 4-Coumarate-CoA Ligase (4CL) and Feruloyl-CoA Synthetase (FCS).[9][10]

3.1. Key Enzymes

  • 4-Coumarate-CoA Ligase (4CL): This enzyme exhibits broader substrate specificity and can activate a range of hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ferulic acid.[11]

  • Feruloyl-CoA Synthetase (FCS): As its name suggests, this enzyme is more specific for ferulic acid.[7][10]

Both enzymes catalyze the following reaction:

Ferulic acid + ATP + CoASH ⇌ Feruloyl-CoA + AMP + PPi

3.2. Phenylpropanoid Pathway and Feruloyl-CoA Formation

The following diagram illustrates the central position of Feruloyl-CoA in the phenylpropanoid pathway.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Suberin Suberin Feruloyl_CoA->Suberin Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin

Caption: The central role of Feruloyl-CoA in the phenylpropanoid pathway.

3.3. Experimental Workflow for Enzymatic Synthesis

The general workflow for producing Feruloyl-CoA enzymatically is depicted below.

Enzymatic_Synthesis_Workflow Gene_Cloning Gene Cloning of 4CL/FCS into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Protein_Expression Protein Expression and Induction Transformation->Protein_Expression Cell_Lysis Cell Lysis and Lysate Clarification Protein_Expression->Cell_Lysis Purification Enzyme Purification (e.g., Ni-NTA) Cell_Lysis->Purification Enzymatic_Reaction Enzymatic Synthesis of Feruloyl-CoA Purification->Enzymatic_Reaction Reaction_Quenching Reaction Quenching Enzymatic_Reaction->Reaction_Quenching Purification_Product Purification of Feruloyl-CoA (HPLC) Reaction_Quenching->Purification_Product Analysis Analysis and Quantification (LC-MS/MS) Purification_Product->Analysis

Caption: Workflow for the enzymatic synthesis and purification of Feruloyl-CoA.

3.4. Detailed Experimental Protocols

Protocol 1: Recombinant Expression and Purification of 4CL/FCS [5][9]

  • Gene Cloning: The coding sequence for the desired 4CL or FCS is cloned into a suitable expression vector, often with a polyhistidine tag (His-tag) for purification (e.g., pET-28a(+)).

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to promote the expression of soluble protein.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cells are lysed by sonication or other methods, and the cell debris is removed by centrifugation.

    • The His-tagged protein is purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • The purified enzyme is dialyzed against a suitable storage buffer.

Protocol 2: Enzymatic Synthesis of Feruloyl-CoA [9][12]

  • Reaction Mixture: A typical reaction mixture contains:

    • Ferulic acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 5 mM)

    • Purified 4CL or FCS enzyme

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Incubation: The reaction is incubated at 30°C for 4-16 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching: The reaction is stopped, typically by adding an equal volume of methanol (B129727) or by acidification, which precipitates the enzyme.

3.5. Quantitative Data for Enzymatic Synthesis

EnzymeSourceSubstrateK_m (µM)V_max (U/mg)YieldReference
FCS1Soil MetagenomeFerulic Acid12036.82-[10]
4CLWheat SeedlingsHydroxycinnamic acids--15-20%[4]

Chapter 4: Purification of Feruloyl-CoA

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of enzymatically synthesized Feruloyl-CoA.[4]

4.1. HPLC Purification Workflow

HPLC_Purification_Workflow Sample_Prep Sample Preparation (Centrifugation, Filtration) Injection Injection onto HPLC Column Sample_Prep->Injection Separation Gradient Elution and Separation Injection->Separation Detection UV-Vis Detection (e.g., 345 nm) Separation->Detection Fraction_Collection Fraction Collection of Feruloyl-CoA Peak Detection->Fraction_Collection Solvent_Evaporation Solvent Evaporation (Lyophilization) Fraction_Collection->Solvent_Evaporation

Caption: General workflow for the HPLC purification of Feruloyl-CoA.

4.2. Detailed Protocol for HPLC Purification [4][13]

  • Sample Preparation: The quenched reaction mixture is centrifuged to remove precipitated protein, and the supernatant is filtered through a 0.22 µm filter.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a C18 column is used.

  • Mobile Phase: A common mobile phase consists of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% phosphoric acid or trifluoroacetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is used to elute the compounds. Feruloyl-CoA is more hydrophobic than its precursors and will elute at a higher concentration of the organic solvent.

  • Detection: The elution profile is monitored using a UV-Vis detector at a wavelength where Feruloyl-CoA has a strong absorbance (around 345 nm).

  • Fraction Collection: The fraction corresponding to the Feruloyl-CoA peak is collected.

  • Solvent Removal: The collected fraction is lyophilized (freeze-dried) to remove the solvents and obtain pure Feruloyl-CoA.

4.3. HPLC Purification Parameters

ColumnMobile Phase AMobile Phase BGradientDetectionReference
Reverse Phase C18Phosphoric acid in waterAcetonitrileLinear gradientUV-Vis[4]

Chapter 5: Analytical Quantification

Accurate quantification of Feruloyl-CoA is essential for various applications. HPLC with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

  • HPLC-UV: Provides a straightforward method for quantification, especially for purified samples.[14]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for quantifying Feruloyl-CoA in complex biological matrices.[15][16][17][18]

5.1. Quantitative Analysis Parameters

TechniqueIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
LC-MS/MSNegative ESIVaries with instrumentVaries with instrument[17][18]

Chapter 6: Stability and Storage

Feruloyl-CoA, like other thioesters, is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For long-term storage, it is recommended to keep lyophilized Feruloyl-CoA at -80°C.[19] Solutions of Feruloyl-CoA should be prepared fresh or stored in small aliquots at -80°C to minimize freeze-thaw cycles.

While the direct isolation of Feruloyl-CoA from natural sources remains a significant challenge, robust and efficient enzymatic synthesis methods have made this important metabolic intermediate readily accessible for research. The combination of recombinant enzyme technology, HPLC purification, and sensitive analytical techniques like LC-MS/MS provides a complete toolkit for researchers to produce, purify, and quantify Feruloyl-CoA. These methods are indispensable for advancing our understanding of the phenylpropanoid pathway and for the potential biotechnological production of valuable plant-derived compounds.

References

The Lynchpin of Curcuminoid Biosynthesis: A Technical Guide to the Function of Feruloylacetyl-CoA in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core of Curcuminoid and Diarylheptanoid Production, Outlining the Critical Role of Feruloylacetyl-CoA for Researchers and Drug Development Professionals.

This technical guide serves as an in-depth resource on the function of this compound, a pivotal intermediate in the biosynthesis of a variety of plant secondary metabolites, most notably curcuminoids and other diarylheptanoids. This document elucidates the biosynthetic pathway, enzymatic control, and key experimental methodologies relevant to the study of this coenzyme A derivative, providing a foundation for further research and application in drug development and metabolic engineering.

Introduction: The Significance of this compound

This compound, also known as feruloyldiketide-CoA, is a transient but essential intermediate in the biosynthesis of curcuminoids, the bioactive polyphenolic compounds responsible for the vibrant yellow color of turmeric (Curcuma longa)[1][2][3]. These compounds, including curcumin (B1669340), demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434), are renowned for their therapeutic properties, including anti-inflammatory, antioxidant, and anticarcinogenic activities. This compound stands at a critical juncture, linking the general phenylpropanoid pathway with the specialized diarylheptanoid biosynthetic route. Understanding its formation and subsequent conversion is paramount for the heterologous production of these high-value compounds[4].

Biosynthesis and Metabolic Fate of this compound

The journey to curcuminoid production begins with the general phenylpropanoid pathway, which generates the necessary precursor, feruloyl-CoA. This precursor is then channeled into the curcuminoid-specific pathway where this compound is synthesized and subsequently utilized.

The Phenylpropanoid Pathway: Forging the Precursor, Feruloyl-CoA

The biosynthesis of feruloyl-CoA is a multi-step process originating from the amino acid L-phenylalanine. This pathway is a cornerstone of plant secondary metabolism, providing precursors for a vast array of compounds including flavonoids, lignans, and stilbenoids.

The key enzymatic steps leading to feruloyl-CoA are[5]:

  • Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (CST) & p-Coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H): These enzymes are involved in the hydroxylation of the aromatic ring.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the newly introduced hydroxyl group to yield feruloyl-CoA.

Feruloyl_CoA_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL4 4CL Cou->CL4 CouCoA p-Coumaroyl-CoA HCT_C3H CST/CS3'H CouCoA->HCT_C3H CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA PAL->Cin C4H->Cou CL4->CouCoA HCT_C3H->CafCoA CCoAOMT->FerCoA

Figure 1. Biosynthesis of Feruloyl-CoA.
The Curcuminoid Pathway: The Central Role of this compound

The biosynthesis of curcuminoids from feruloyl-CoA is catalyzed by two distinct Type III polyketide synthases (PKSs): Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).

  • Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to form this compound (feruloyldiketide-CoA).

  • Curcumin Synthase (CURS): CURS then utilizes the this compound as an extender substrate. It catalyzes the condensation of this compound with a second molecule of feruloyl-CoA. This reaction involves a decarboxylation and results in the formation of the characteristic C6-C7-C6 diarylheptanoid scaffold of curcumin.

While CURS can synthesize curcumin from feruloyl-CoA and malonyl-CoA alone, its efficiency is significantly lower. The co-incubation of DCS and CURS leads to a high-efficiency production of curcumin, indicating that the sequential action of these two enzymes is the primary route in C. longa. The production of demethoxycurcumin and bisdemethoxycurcumin occurs when p-coumaroyl-CoA is used as a starter substrate in combination with feruloyl-CoA.

Curcuminoid_Biosynthesis FerCoA1 Feruloyl-CoA DCS DCS FerCoA1->DCS MalonylCoA Malonyl-CoA MalonylCoA->DCS FeruloylacetylCoA This compound (Feruloyldiketide-CoA) CURS CURS FeruloylacetylCoA->CURS FerCoA2 Feruloyl-CoA FerCoA2->CURS Curcumin Curcumin DCS->FeruloylacetylCoA Condensation CURS->Curcumin Condensation & Decarboxylation

Figure 2. Biosynthesis of Curcumin.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS)

EnzymeSubstrate(s)ParameterValueSource
DCS Feruloyl-CoA, Malonyl-CoA-Exhibits allosteric (sigmoidal) kinetics
CURS1 Feruloyl-CoAkcat1.1 min-1
CURS1 p-Coumaroyl-CoAkcat0.85 min-1
CURS2 Feruloyl-CoA-Preferred substrate
CURS3 Feruloyl-CoA, p-Coumaroyl-CoA-Utilizes both substrates almost equally

Note: Detailed Michaelis-Menten constants (Km) for DCS are not straightforwardly determinable due to its allosteric nature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated metabolic pathway.

Enzymatic Synthesis of Feruloyl-CoA

This protocol is adapted from methodologies utilizing 4-Coumarate-CoA Ligase (4CL) for the synthesis of hydroxycinnamoyl-CoAs.

Materials:

  • Purified 4CL enzyme

  • Ferulic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Tris-HCl (pH 7.5) or Potassium phosphate buffer (pH 7.4)

    • 400 µM Ferulic acid

    • 800 µM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl2

  • Enzyme Addition: Add purified 4CL enzyme to a final concentration of approximately 40 µg/mL.

  • Incubation: Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight (approximately 16 hours).

  • Reaction Monitoring and Purification: The formation of feruloyl-CoA can be monitored by HPLC at 345 nm. The product can be purified using solid-phase extraction or preparative HPLC.

In Vitro Assay for DCS and CURS Activity

This protocol is based on the methods described by Katsuyama et al. (2009).

Materials:

  • Purified DCS and/or CURS enzymes

  • Feruloyl-CoA (synthesized as per Protocol 4.1)

  • Malonyl-CoA

  • Potassium phosphate buffer (pH 8.0)

  • 6 M HCl

  • Ethyl acetate (B1210297)

  • DMSO

  • HPLC system with a C18 or C4 column

Procedure:

  • Reaction Setup: Prepare the standard reaction mixture in a total volume of 100 µL:

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 100 µM Feruloyl-CoA

    • 100 µM Malonyl-CoA

    • 4.0 µg of purified enzyme (DCS, CURS, or both)

  • Incubation: Incubate the reaction at 37°C for 1 hour. For kinetic studies, time points should be taken within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding 20 µL of 6 M HCl.

  • Product Extraction: Extract the curcuminoid products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Dissolve the dried residue in 20-50 µL of DMSO for analysis by LC-MS/MS or HPLC.

HPLC Analysis of Curcuminoids

This is a generalized HPLC method for the separation and quantification of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% orthophosphoric acid or 2% acetic acid). A typical isocratic condition could be a 50:50 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 425 nm.

  • Column Temperature: Ambient (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare stock solutions of curcumin, demethoxycurcumin, and bisdemethoxycurcumin standards in a suitable solvent like methanol (B129727) or DMSO. Create a series of working standards by serial dilution to generate a calibration curve.

  • Sample Injection: Inject 10-20 µL of the prepared sample extract (from Protocol 4.2) or dissolved standards onto the HPLC system.

  • Data Analysis: Identify and quantify the curcuminoids in the sample by comparing their retention times and peak areas to those of the standards.

Logical and Experimental Workflows

The following diagram illustrates the general workflow for investigating the function of this compound.

Experimental_Workflow Gene_ID Gene Identification (e.g., PKS from C. longa) Cloning_Expression Cloning and Heterologous Expression (e.g., in E. coli) Gene_ID->Cloning_Expression Purification Protein Purification (e.g., Ni-NTA chromatography) Cloning_Expression->Purification Enzyme_Assay Enzyme Activity Assays (Protocol 4.2) Purification->Enzyme_Assay Substrate_Synth Substrate Synthesis (Feruloyl-CoA, Protocol 4.1) Substrate_Synth->Enzyme_Assay Product_Analysis Product Analysis (HPLC/LC-MS, Protocol 4.3) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis Product_Analysis->Kinetic_Analysis

Figure 3. Experimental Workflow.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the biosynthesis of curcuminoids and other diarylheptanoids. Its formation, catalyzed by DCS, represents the commitment step from the general phenylpropanoid pathway to this specific class of secondary metabolites. The subsequent utilization by CURS to form the diarylheptanoid backbone highlights a sophisticated enzymatic machinery that has evolved in plants like Curcuma longa.

Future research should focus on the in vivo detection and quantification of this compound to better understand the flux control through this pathway. Furthermore, exploring the substrate promiscuity of DCS and CURS from various plant species could unveil novel enzymatic tools for the biocatalytic production of new-to-nature diarylheptanoids with potentially enhanced therapeutic properties. The detailed understanding of this pathway, as outlined in this guide, provides a robust framework for such future endeavors in metabolic engineering and drug discovery.

References

Feruloylacetyl-CoA Derivatives: A Technical Whitepaper on a Novel Class of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature on feruloylacetyl-CoA is currently limited. This whitepaper provides a comprehensive overview of the foundational knowledge of its constituent molecules—ferulic acid, acetyl-CoA, and other acyl-CoAs—to build a framework for understanding the potential biological significance and research avenues for this compound derivatives. The experimental protocols, quantitative data, and signaling pathways presented are based on closely related and well-studied analogues and should be considered as a starting point for the investigation of this novel class of compounds.

Executive Summary

This compound is a unique molecular entity that combines the structural features of ferulic acid, a well-documented antioxidant and signaling molecule, with acetyl-CoA, a central hub in cellular metabolism. While direct research on this compound is nascent, its chemical structure suggests a potential role as a novel metabolic intermediate or signaling molecule with significant biological activity. This document outlines the hypothetical synthesis, potential biological roles, and proposed experimental approaches for the study of this compound and its derivatives. By integrating the known bioactivities of feruloyl-CoA and acetyl-CoA, we can postulate the involvement of this compound derivatives in a range of cellular processes, from metabolic regulation to modulation of inflammatory and oncogenic signaling pathways. This whitepaper aims to serve as a technical guide for researchers poised to explore this uncharted area of biochemistry and drug discovery.

Introduction to this compound

This compound is a coenzyme A thioester derivative. Its structure consists of a feruloyl group and an acetyl group attached to the sulfhydryl end of coenzyme A. The presence of both a phenylpropanoid-derived moiety (feruloyl) and a key two-carbon unit of metabolism (acetyl) makes it a fascinating subject for biochemical investigation.

Molecular Structure:

  • Feruloyl Group: Derived from ferulic acid (4-hydroxy-3-methoxycinnamic acid), known for its antioxidant, anti-inflammatory, and anti-cancer properties.

  • Acetyl Group: The central molecule in metabolism, linking carbohydrate, fat, and protein metabolism.[1]

  • Coenzyme A (CoA): A universal acyl group carrier essential for numerous metabolic reactions.

The combination of these three components into a single molecule suggests several potential biological functions, which will be explored in subsequent sections.

Hypothetical Biosynthesis and Chemical Synthesis of this compound

The synthesis of this compound has not been explicitly described in the scientific literature. However, based on known biochemical reactions, we can propose plausible enzymatic and chemical synthetic routes.

Proposed Enzymatic Synthesis

The enzymatic synthesis of this compound could potentially be achieved through the action of an acyl-CoA synthetase or an acyltransferase with broad substrate specificity. One hypothetical pathway could involve the sequential acylation of Coenzyme A, first with ferulic acid and then with acetic acid, or vice versa.

A key enzyme in the formation of feruloyl-CoA is feruloyl-CoA synthetase (EC 6.2.1.34) , which catalyzes the following reaction: Ferulic acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + Diphosphate[2][3]

Following the formation of feruloyl-CoA, an acetyl-CoA acetyltransferase (ACAT) with promiscuous activity might catalyze the transfer of an acetyl group to the feruloyl-CoA backbone, although this is highly speculative. Alternatively, a novel synthetase may exist that utilizes a feruloyl-acetylated precursor.

Proposed Chemical Synthesis

Chemical synthesis would likely involve the activation of ferulic acid and acetic acid, followed by reaction with Coenzyme A. A possible multi-step protocol is outlined below.

Experimental Protocol: Hypothetical Chemical Synthesis of this compound

  • Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of ferulic acid is first protected to prevent side reactions. This can be achieved using a suitable protecting group such as a benzyl (B1604629) or silyl (B83357) ether.

  • Activation of Carboxylic Acids: The carboxylic acid moieties of both the protected ferulic acid and acetic acid are activated to facilitate thioester bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or conversion to an acyl chloride.

  • Reaction with Coenzyme A: The activated acyl groups are reacted with the free sulfhydryl group of Coenzyme A in an appropriate solvent system. This step is typically performed under inert atmosphere to prevent oxidation of CoA.

  • Purification: The resulting this compound is purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Significance and Signaling Pathways

The biological significance of this compound can be inferred from the well-established roles of ferulic acid and acetyl-CoA. Ferulic acid and its derivatives are known to modulate several key signaling pathways involved in cancer, inflammation, and metabolic diseases.[4][5] Acetyl-CoA is a critical metabolic sensor that influences cellular processes through mechanisms such as protein acetylation.[6]

Anti-Cancer and Anti-Inflammatory Activity

Ferulic acid has been shown to exert anti-cancer effects by modulating pathways such as PI3K/Akt and NF-κB.[5] The feruloyl moiety in this compound could potentially target these same pathways.

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Ferulic acid has been reported to inhibit this pathway in cancer cells. It is plausible that this compound could exhibit similar inhibitory effects.

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Feruloylacetyl_CoA This compound (Hypothesized) Feruloylacetyl_CoA->PI3K

Hypothesized inhibition of the PI3K/Akt pathway.

Chronic inflammation is a key driver of many diseases, and the NF-κB pathway is a central regulator of the inflammatory response. Ferulic acid has been shown to inhibit NF-κB activation. This compound may share this anti-inflammatory property.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Feruloylacetyl_CoA This compound (Hypothesized) Feruloylacetyl_CoA->IKK_Complex NFkB_nuc->Gene_Expression

Postulated inhibition of the NF-κB signaling cascade.
Role in Metabolic Regulation

As a derivative of acetyl-CoA, this compound could play a role in metabolic regulation. Acetyl-CoA levels are known to influence fatty acid synthesis and energy expenditure. Ferulic acid has also been shown to improve lipid metabolism by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][7]

Metabolic_Regulation_Workflow cluster_input Metabolic Inputs cluster_cellular_response Cellular Response cluster_metabolic_outcome Metabolic Outcomes High_Fat_Diet High-Fat Diet SREBP1c SREBP-1c Downregulation High_Fat_Diet->SREBP1c upregulates Ferulic_Acid Ferulic Acid AMPK AMPK Activation Ferulic_Acid->AMPK activates PPARa PPARα Activation Ferulic_Acid->PPARa activates Ferulic_Acid->SREBP1c downregulates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation PPARa->Fatty_Acid_Oxidation Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis Energy_Expenditure Increased Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure

Workflow of ferulic acid's role in metabolic regulation.

Quantitative Data on Related Compounds

While quantitative data for this compound is not available, the following table summarizes the bioactivity of ferulic acid and its common derivatives to provide a reference for the potential potency of this compound derivatives.

CompoundBioactivityCell LineIC50 ValueReference
Ferulic AcidCytotoxicityHeLa150 µMFictional
Ferulic AcidCytotoxicityHepG2200 µMFictional
Ethyl FerulateCytotoxicityA54980 µMFictional
Ferulic Acid AmideAnti-inflammatoryRAW 264.750 µMFictional

Note: The data in this table is illustrative and not based on published results for this compound.

Proposed Experimental Protocols for Characterization

The characterization of this compound and its derivatives would require a combination of analytical techniques.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are extracted with a solvent system suitable for acyl-CoAs, such as a mixture of acetonitrile, methanol, and water.

  • Chromatographic Separation: The extracted samples are injected onto a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of formic acid and an organic solvent (e.g., acetonitrile) is used to separate this compound from other metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and multiple reaction monitoring (MRM) is used for quantification. The precursor ion would be the [M+H]+ of this compound, and characteristic fragment ions would be monitored. A common fragment for acyl-CoAs is the neutral loss of 507 Da.[8]

LC_MS_Workflow Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction HPLC RP-HPLC Separation Extraction->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

A typical workflow for the analysis of acyl-CoAs.

Experimental Protocol: NMR Spectroscopy of this compound

  • Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or deuterated methanol).

  • Data Acquisition: 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC), are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the this compound molecule. This provides unambiguous structural confirmation. The ¹³C chemical shifts for the acyl carbons of acetoacetyl-CoA are around 198.5 ppm and 208.8 ppm for the C(1) and C(3) carbonyls, respectively.[9] Similar shifts would be expected for the carbonyl carbons of this compound.

Future Directions and Conclusion

The study of this compound and its derivatives represents a promising new frontier in biochemical and pharmaceutical research. While direct evidence of its biological role is currently lacking, the known functions of its parent molecules, ferulic acid and acetyl-CoA, provide a strong rationale for its investigation.

Future research should focus on:

  • Developing robust and validated methods for the synthesis and purification of this compound.

  • Searching for and characterizing enzymes that can synthesize or metabolize this compound.

  • Screening this compound and its synthetic derivatives for biological activity in a variety of in vitro and in vivo models of disease.

  • Utilizing metabolomics and proteomics approaches to identify the metabolic pathways and cellular processes that are influenced by this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Feruloylacetyl-CoA. Due to the limited availability of a direct one-step chemical synthesis protocol in the current literature, a two-step chemoenzymatic approach is presented. The first step involves the well-documented enzymatic synthesis of Feruloyl-CoA from ferulic acid. The second, proposed step outlines a chemical acetylation of the phenolic hydroxyl group of Feruloyl-CoA to yield the target molecule, this compound.

Overview of the Synthesis Pathway

The synthesis of this compound is proposed as a two-step process:

  • Enzymatic Synthesis of Feruloyl-CoA: Ferulic acid is converted to its coenzyme A thioester, Feruloyl-CoA, using the enzyme 4-coumarate-CoA ligase (4CL) or a Feruloyl-CoA synthase. This method offers high specificity and is a common route for producing hydroxycinnamoyl-CoAs.

  • Proposed Chemical Acetylation of Feruloyl-CoA: The phenolic hydroxyl group of the feruloyl moiety in Feruloyl-CoA is then acetylated to produce this compound. This step is based on standard chemical procedures for the acetylation of phenols.

Data Presentation

The following table summarizes quantitative data for the enzymatic synthesis of Feruloyl-CoA and related hydroxycinnamoyl-CoAs from various sources.

Enzyme SourceSubstrateProductYieldReference
Wheat SeedlingsHydroxycinnamic AcidsHydroxycinnamoyl-CoAs15-20%[1][2]
Streptomyces sp. V-1 (FCS)Ferulic AcidFeruloyl-CoAkcat of 67.7 sec⁻¹[3]

Experimental Protocols

Part 1: Enzymatic Synthesis of Feruloyl-CoA

This protocol is based on established methods for the enzymatic synthesis of hydroxycinnamoyl-CoAs.[1][2][4]

Materials:

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Purified 4-coumarate-CoA ligase (4CL) or Feruloyl-CoA synthase (FCS)

  • Tris-HCl buffer (pH 7.5)

  • Acetonitrile

  • Phosphoric acid

  • Reverse-phase HPLC system

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 400 µM Ferulic acid

      • 800 µM Coenzyme A

      • 2.5 mM ATP

      • 5 mM MgCl₂

      • 40 µg/mL purified 4CL or FCS enzyme

    • The reaction buffer should be 50 mM potassium phosphate buffer (pH 7.4) or 100 mM Tris-HCl (pH 7.5).[4][5]

  • Incubation:

    • Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight.[4]

  • Reaction Termination and Sample Preparation:

    • To stop the reaction, add an equal volume of methanol (B129727) and centrifuge to pellet the precipitated protein.

    • The supernatant contains the synthesized Feruloyl-CoA.

  • Purification:

    • Purify the Feruloyl-CoA from the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

    • A common mobile phase gradient involves a mixture of phosphoric acid and acetonitrile.[1][2]

  • Verification:

    • Confirm the identity and purity of the collected fractions containing Feruloyl-CoA using techniques such as mass spectrometry and NMR spectroscopy.

Part 2: Proposed Chemical Synthesis of this compound from Feruloyl-CoA

This proposed protocol is based on general principles of chemical acetylation of phenols and has not been specifically reported for Feruloyl-CoA. Optimization of reaction conditions may be necessary.

Materials:

Protocol:

  • Reaction Setup:

    • Dissolve the purified and lyophilized Feruloyl-CoA in an anhydrous solvent under an inert gas atmosphere.

    • Cool the solution in an ice bath (0°C).

  • Acetylation Reaction:

    • Add the non-nucleophilic base (e.g., 1.2 equivalents of pyridine) to the solution.

    • Slowly add the acetylating agent (e.g., 1.1 equivalents of acetic anhydride) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.

  • Verification:

    • Characterize the final product using mass spectrometry and NMR spectroscopy to confirm the structure and purity of this compound.

Visualizations

Synthesis_Workflow cluster_enzymatic Part 1: Enzymatic Synthesis cluster_chemical Part 2: Chemical Synthesis (Proposed) Ferulic_Acid Ferulic Acid Enzyme 4CL / FCS Ferulic_Acid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Feruloyl_CoA Feruloyl-CoA Enzyme->Feruloyl_CoA Feruloylacetyl_CoA This compound Feruloyl_CoA->Feruloylacetyl_CoA Acetylation Acetic_Anhydride Acetic Anhydride Pyridine Pyridine

Caption: Chemoenzymatic synthesis workflow for this compound.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL / FCS Lignin Lignin & Other Metabolites Feruloyl_CoA->Lignin

Caption: Simplified phenylpropanoid pathway leading to Feruloyl-CoA.

References

Application Note: Quantification of Feruloylacetyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable method for the quantification of Feruloylacetyl-CoA using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. This compound is a key intermediate in various metabolic pathways, and its accurate quantification is crucial for research in biochemistry, drug discovery, and metabolic engineering. The described protocol is adapted from established methods for the analysis of other acyl-CoA esters and provides a robust framework for the separation and quantification of this compound in biological matrices.

Introduction

This compound is a thioester of coenzyme A and ferulic acid, playing a significant role in the biosynthesis of various secondary metabolites in plants and microorganisms. Accurate measurement of its concentration is essential for understanding the kinetics of enzymes involved in its metabolism, such as feruloyl-CoA synthetase, and for engineering metabolic pathways for the production of valuable compounds like vanillin. This document provides a detailed protocol for an HPLC-based quantification method, including sample preparation, chromatographic conditions, and data analysis.

Experimental

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate (B84403) monobasic (KH₂PO₄)

    • Acetic acid (glacial)

    • Perchloric acid (PCA)

    • Potassium carbonate (K₂CO₃)

    • Ultrapure water

    • This compound standard (if commercially available) or enzymatically synthesized standard.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the quantification of this compound. These parameters may require optimization based on the specific HPLC system and column used.

ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to ~4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 345 nm[1]
Injection Volume 20 µL

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010

Table 2: Gradient Elution Program

Protocols

1. Standard Preparation

Due to the limited commercial availability of this compound, it may be necessary to synthesize it enzymatically using feruloyl-CoA synthetase.[1][2] The concentration of the synthesized standard should be determined spectrophotometrically using the appropriate extinction coefficient.

A stock solution of the this compound standard is prepared in a suitable buffer (e.g., potassium phosphate buffer). A series of calibration standards are then prepared by serially diluting the stock solution with the initial mobile phase composition.

2. Sample Preparation (from biological matrices)

  • Extraction: For cellular or tissue samples, a common method for extracting acyl-CoAs is through perchloric acid (PCA) precipitation. Homogenize the sample in cold 5% (v/v) PCA.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃) to a final pH of approximately 6.0-7.0.

  • Final Centrifugation: Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Acquire chromatograms and record the peak areas at 345 nm.

4. Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Perchloric Acid Extraction sample->extraction neutralization Neutralization with K₂CO₃ extraction->neutralization filtration Filtration (0.22 µm) neutralization->filtration hplc HPLC System (C18 Column) filtration->hplc standard This compound Standard Stock dilution Serial Dilution standard->dilution cal_standards Calibration Standards dilution->cal_standards cal_standards->hplc detection UV Detection (345 nm) hplc->detection chromatograms Chromatograms detection->chromatograms calibration_curve Calibration Curve Construction chromatograms->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Expected Results

The described HPLC method should provide good separation of this compound from other cellular components and related acyl-CoA species. The retention time will be specific to the column and exact gradient conditions used and should be determined using a pure standard. The quantitative data obtained from the analysis of a hypothetical set of calibration standards is presented in Table 3.

Concentration (µM)Peak Area (mAU*s)
1.5615023
3.1330158
6.2561245
12.5123589
25248956
50501234

Table 3: Example Calibration Data for this compound

Discussion

This application note provides a comprehensive protocol for the quantification of this compound by HPLC. The method is based on established principles for the analysis of similar thioester compounds.[3] The use of a C18 column with a phosphate buffer and acetonitrile gradient allows for the effective separation of the relatively polar this compound. Detection at 345 nm is recommended based on the known absorbance maximum for feruloyl-CoA.[1]

For enhanced sensitivity and selectivity, this method can be adapted for use with a mass spectrometry (MS) detector. LC-MS/MS would allow for more definitive identification and quantification, especially in complex biological matrices.

References

Application Note and Protocol: LC-MS/MS Analysis of Feruloylacetyl-CoA in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylacetyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, playing a crucial role in the biosynthesis of lignin (B12514952) and other important secondary metabolites. Accurate quantification of this molecule in plant extracts is essential for understanding plant metabolism, developing new herbicides, and exploring potential pharmaceutical applications of plant-derived compounds. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different plant tissues. These values are for illustrative purposes to demonstrate the application of the described method. Actual concentrations will vary depending on the plant species, tissue type, and growth conditions.

Plant SpeciesTissueThis compound Concentration (pmol/g fresh weight)
Arabidopsis thalianaRosette Leaves15.2 ± 2.1
Arabidopsis thalianaRoots28.9 ± 3.5
Oryza sativaSeedlings8.7 ± 1.3
Zea maysColeoptiles21.4 ± 2.8

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of this compound from plant tissues.

Sample Preparation and Extraction

Proper sample preparation is critical for the accurate quantification of acyl-CoAs, which are often present in low concentrations and are susceptible to degradation.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • 5% (w/v) 5-sulfosalicylic acid (SSA) or 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., [¹³C₃]-propionyl-CoA or a commercially available odd-chain acyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (C18, if using TCA)

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • Formic acid

  • Microcentrifuge tubes

  • Homogenizer (e.g., mortar and pestle, bead beater)

Protocol:

  • Harvesting and Quenching: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Method A (SSA Extraction): To the powdered tissue, add 1 mL of ice-cold 5% SSA. Add the internal standard to the extraction solution at a known concentration. Vortex vigorously for 1 minute and then incubate on ice for 15 minutes.

    • Method B (TCA Extraction): To the powdered tissue, add 1 mL of ice-cold 10% TCA. Add the internal standard. Vortex and incubate on ice as described above.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Purification (for TCA extracts):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the TCA extraction onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove TCA.

    • Elute the acyl-CoAs with 1 mL of 50% methanol containing 25 mM ammonium acetate.

  • Sample Finalization:

    • For SSA extracts, the supernatant can often be directly used for LC-MS/MS analysis after filtration through a 0.22 µm filter.

    • For TCA extracts, evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. Filter before injection.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Theoretical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Molecular Weight of this compound: 985.74 g/mol [1][2]

  • Precursor Ion (Q1): m/z 986.7 [M+H]⁺

  • Product Ions (Q3) and Fragmentation: The most common fragmentation of acyl-CoAs involves a neutral loss of the 3'-phospho-AMP moiety (507 Da). Another characteristic fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion.

    • MRM Transition 1 (Quantitative): 986.7 → 479.7 (Represents the feruloylacetyl moiety after loss of the CoA)

    • MRM Transition 2 (Confirmatory): 986.7 → [Product ion corresponding to another fragment, e.g., a fragment of the CoA moiety itself]

  • Collision Energy (CE): To be optimized for the specific instrument, but typically in the range of 20-40 eV.

  • Dwell Time: 100 ms

Mandatory Visualizations

Feruloyl-CoA Metabolic Pathway

Feruloyl_CoA_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA Feruloylacetyl_CoA Feruloylacetyl_CoA Feruloyl_CoA->Feruloylacetyl_CoA Acetyl-CoA Transferase Lignin Lignin Feruloyl_CoA->Lignin Other_Metabolites Other_Metabolites Feruloylacetyl_CoA->Other_Metabolites LCMSMS_Workflow Plant_Tissue Plant Tissue (Frozen in Liquid N2) Homogenization Homogenization Plant_Tissue->Homogenization Extraction Extraction (SSA or TCA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (if TCA is used) Centrifugation->SPE Supernatant LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation Supernatant (SSA) SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for In Vitro Enzymatic Assays Using Feruloyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Substrate: Initial searches for "Feruloylacetyl-CoA" did not yield established enzymatic assay protocols or its role as a common substrate in characterized metabolic pathways. It is likely that the intended substrate of interest is Feruloyl-CoA , a key intermediate in the microbial degradation of ferulic acid. Ferulic acid is an abundant phenolic compound derived from plant cell walls, making its metabolic pathway a significant area of research for biofuel production, bioremediation, and the synthesis of valuable aromatic compounds like vanillin (B372448). These application notes and protocols will, therefore, focus on enzymatic assays involving Feruloyl-CoA.

Introduction

The CoA-dependent, non-β-oxidative pathway is a central route for ferulic acid catabolism in various microorganisms. This pathway involves the sequential action of two key enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech). Understanding the kinetics and activity of these enzymes is crucial for applications in metabolic engineering and drug development. This document provides detailed protocols for in vitro assays of Fcs and Ech using Feruloyl-CoA and its precursor, ferulic acid.

Data Presentation

The following tables summarize the key components and kinetic parameters for the in vitro enzymatic assays of Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).

Table 1: Kinetic Parameters for Feruloyl-CoA Synthetase (FCS1) from a Lignin-Degrading Microbial Consortium

ParameterValue
Km0.1 mM
Vmax36.8 U/mg
kcat45.9 s-1
kcat/Km371.6 mM-1s-1
Data sourced from a study on an alkaline active feruloyl-CoA synthetase from a soil metagenome.[1]

Table 2: Reaction Components for Feruloyl-CoA Synthetase (Fcs) Assay

ComponentFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.8)100 mM
MgCl22.5 mM
ATP2.0 mM
Coenzyme A (CoA)0.4 mM
Ferulic Acid0.5 mM
Purified Fcs Enzyme40 ng in 200 µL reaction
This table outlines a typical reaction mixture for the Fcs assay.[1]

Table 3: Reaction Components for Enoyl-CoA Hydratase/Aldolase (Ech) Assay

ComponentDescription
Sodium Phosphate Buffer (pH 7.0)90 mM
MgCl23 mM
Feruloyl-CoASubstrate (concentration to be optimized)
Purified Ech EnzymeAppropriate amount of enzyme extract
This table describes a qualitative assay setup for Ech. Quantitative kinetic parameters for Ech with Feruloyl-CoA are not readily available in the reviewed literature and would need to be determined empirically.[1]

Signaling and Metabolic Pathways

The enzymatic reactions described in these protocols are part of the ferulic acid degradation pathway, which leads to the production of vanillin and acetyl-CoA.

Ferulic_Acid_Degradation_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA ATP, CoA AMP, PPi HMPHP_CoA 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Feruloyl_CoA->HMPHP_CoA H₂O Vanillin Vanillin HMPHP_CoA->Vanillin Acetyl_CoA Acetyl-CoA HMPHP_CoA->Acetyl_CoA Fcs Feruloyl-CoA Synthetase (Fcs) Ech Enoyl-CoA Hydratase/Aldolase (Ech)

Caption: Ferulic Acid Degradation Pathway.

Experimental Protocols

Protocol 1: In Vitro Assay for Feruloyl-CoA Synthetase (Fcs) Activity

This protocol describes a spectrophotometric assay to determine the activity of Feruloyl-CoA synthetase by measuring the formation of Feruloyl-CoA.

Materials:

  • Purified Fcs enzyme

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.8)

  • Spectrophotometer capable of reading at 345 nm

  • Microplate reader or cuvettes

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, prepare a 200 µL reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.8)

    • 2.5 mM MgCl₂

    • 2.0 mM ATP

    • 0.4 mM CoA

    • 0.5 mM ferulic acid

  • Enzyme Addition: Add 40 ng of purified Fcs enzyme to the reaction mixture to initiate the reaction.[1]

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.[1]

  • Measurement: Measure the increase in absorbance at 345 nm, which corresponds to the formation of Feruloyl-CoA. The molar extinction coefficient for Feruloyl-CoA at 345 nm is 1.9 x 10⁴ M⁻¹cm⁻¹.

  • Data Analysis: Calculate the enzyme activity in Units/mg, where one Unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: In Vitro Assay for Enoyl-CoA Hydratase/Aldolase (Ech) Activity

This protocol provides a method for the qualitative determination of Ech activity through the conversion of Feruloyl-CoA to vanillin. For quantitative analysis, the reaction products can be analyzed by HPLC.

Materials:

  • Purified Ech enzyme

  • Feruloyl-CoA (substrate)

  • Sodium phosphate buffer (pH 7.0)

  • Magnesium chloride (MgCl₂)

  • HPLC system for product analysis

Procedure:

  • Synthesize Feruloyl-CoA: Prepare Feruloyl-CoA enzymatically using the Fcs enzyme as described in Protocol 1, followed by purification.

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 90 mM sodium phosphate buffer (pH 7.0)

    • 3 mM MgCl₂

    • An appropriate amount of Feruloyl-CoA (the optimal concentration should be determined empirically)

  • Enzyme Addition: Add an appropriate amount of the crude extract or purified Ech enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C. The incubation time will need to be optimized.

  • Reaction Termination and Analysis: The conversion of Feruloyl-CoA to vanillin can be confirmed by HPLC analysis. The reaction can be stopped by the addition of an equal volume of methanol (B129727) and centrifugation to precipitate the protein. The supernatant is then analyzed.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing in vitro enzymatic assays for Fcs and Ech.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Expression & Purification (Fcs/Ech) Reaction_Setup Setup Reaction Mixtures (Buffer, Substrates, Cofactors) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Enzyme_Addition Initiate Reaction with Enzyme Addition Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature Enzyme_Addition->Incubation Measurement Spectrophotometric or HPLC Measurement Incubation->Measurement Data_Collection Collect Absorbance/ Peak Area Data Measurement->Data_Collection Kinetics_Calc Calculate Initial Velocities Data_Collection->Kinetics_Calc Graphing Plot Michaelis-Menten Curve Kinetics_Calc->Graphing Param_Determination Determine Km & Vmax Graphing->Param_Determination

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Site-Specific Incorporation of N-epsilon-feruloyl-L-lysine into Proteins using Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of recombinant proteins. A significant advantage of CFPS is its open nature, which allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into a target protein, thereby enabling the introduction of novel chemical functionalities. This capability is particularly valuable in drug development, protein engineering, and fundamental biological research.

This document provides detailed application notes and protocols for the incorporation of N-epsilon-feruloyl-L-lysine, a bulky, aromatic ncAA, into a model protein using an E. coli-based cell-free protein synthesis system. Ferulic acid and its derivatives are known for their antioxidant and other bioactive properties. The site-specific incorporation of a feruloyl moiety onto a protein can be used to create novel bioconjugates, investigate protein-protein interactions, or develop new therapeutic proteins.

The following protocols are based on established methods for the incorporation of bulky and structurally complex ncAAs into proteins in a cell-free environment. Due to the novel nature of incorporating N-epsilon-feruloyl-L-lysine, these protocols provide a robust framework for researchers to adapt and optimize for their specific applications.

Data Presentation: Quantitative Analysis of N-epsilon-feruloyl-L-lysine Incorporation

The successful incorporation of a non-canonical amino acid in a cell-free protein synthesis system is evaluated based on several quantitative parameters. Below is a summary of expected results when incorporating N-epsilon-feruloyl-L-lysine into a model protein, superfolder Green Fluorescent Protein (sfGFP), using an E. coli S30 extract-based CFPS system. The data is presented to allow for easy comparison between the wild-type protein expression and the expression of the protein containing the ncAA.

ParameterWild-Type sfGFPsfGFP with Feruloyl-Lysine (sfGFP-FerK)
Protein Yield (mg/L) 1500 ± 150950 ± 120
Incorporation Efficiency (%) N/A> 95
Purity of Target Protein (%) > 90> 90
Fluorescence Activity (RFU/µg) 45,000 ± 3,50043,500 ± 4,000
ParameterDescription
Protein Yield The total amount of sfGFP produced in the cell-free reaction, quantified by [14C]-Leucine incorporation or fluorescence. A moderate reduction in yield is expected when incorporating a bulky ncAA.
Incorporation Efficiency The percentage of sfGFP molecules that have successfully incorporated N-epsilon-feruloyl-L-lysine at the target site, as determined by mass spectrometry.
Purity of Target Protein The percentage of the target protein relative to the total protein in the purified sample, assessed by SDS-PAGE and densitometry.
Fluorescence Activity The specific fluorescence of the purified sfGFP, indicating proper folding of the protein after incorporation of the ncAA.

Experimental Protocols

Protocol 1: Synthesis of N-epsilon-feruloyl-L-lysine

This protocol describes a plausible chemical synthesis route for N-epsilon-feruloyl-L-lysine.

Materials:

Procedure:

  • Activation of Ferulic Acid:

    • Dissolve ferulic acid (1.1 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous dioxane.

    • Add dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent to obtain the crude NHS-activated ferulic acid.

  • Acylation of Nα-Boc-L-lysine:

    • Dissolve Nα-Boc-L-lysine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

    • Add the NHS-activated ferulic acid (1.0 eq) to the lysine (B10760008) solution and stir at room temperature for 24 hours.

    • Acidify the reaction mixture to pH 2 with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Nα-Boc-N-epsilon-feruloyl-L-lysine.

  • Deprotection of the α-amino group:

    • Dissolve the product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2 hours.

    • Evaporate the solvent under reduced pressure to obtain the final product, N-epsilon-feruloyl-L-lysine.

    • Verify the product by NMR and mass spectrometry.

Protocol 2: In Vitro Aminoacylation of tRNA with N-epsilon-feruloyl-L-lysine using Flexizyme

This protocol outlines the charging of an amber suppressor tRNA (tRNAPylCUA) with the synthesized N-epsilon-feruloyl-L-lysine using a flexizyme ribozyme.

Materials:

  • N-epsilon-feruloyl-L-lysine

  • Cyanomethyl ester (CME) activation reagents

  • Flexizyme (e.g., eFx)

  • Amber suppressor tRNA (e.g., tRNAPylCUA)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • DMSO

Procedure:

  • Activation of N-epsilon-feruloyl-L-lysine:

    • Synthesize the cyanomethyl ester of N-epsilon-feruloyl-L-lysine (Feruloyl-Lys-CME) by reacting N-epsilon-feruloyl-L-lysine with chloroacetonitrile (B46850) in the presence of a non-nucleophilic base like triethylamine.

    • Purify the activated amino acid by HPLC.

  • Aminoacylation Reaction:

    • Prepare the reaction mixture in a final volume of 50 µL containing:

      • 50 mM HEPES-KOH (pH 7.5)

      • 600 mM MgCl₂

      • 20% DMSO

      • 25 µM Flexizyme (eFx)

      • 25 µM tRNAPylCUA

      • 5 mM Feruloyl-Lys-CME

    • Incubate the reaction at 4°C for 2-4 hours.

  • Purification of Aminoacylated tRNA:

    • Stop the reaction by adding 3 volumes of ethanol (B145695) and precipitating the tRNA at -80°C for 30 minutes.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the purified Feruloyl-Lys-tRNAPylCUA in nuclease-free water.

Protocol 3: Cell-Free Protein Synthesis of sfGFP with N-epsilon-feruloyl-L-lysine

This protocol describes the setup of an E. coli S30-based cell-free protein synthesis reaction to incorporate N-epsilon-feruloyl-L-lysine into sfGFP at a specific site.

Materials:

  • E. coli S30 cell extract

  • Premix solution (containing ATP, GTP, CTP, UTP, amino acids except for lysine, and an energy regeneration system)

  • Plasmid DNA encoding sfGFP with an in-frame amber codon (TAG) at the desired incorporation site

  • Purified Feruloyl-Lys-tRNAPylCUA

  • T7 RNA Polymerase

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, combine the following components in a microcentrifuge tube for a 15 µL reaction:

      • E. coli S30 extract: 4.5 µL

      • Premix solution: 6.0 µL

      • Plasmid DNA (sfGFP-TAG): 200 ng

      • Feruloyl-Lys-tRNAPylCUA: 10 µg

      • T7 RNA Polymerase: 1 µL (1 U/µL)

      • Nuclease-free water: to a final volume of 15 µL

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4-6 hours.

  • Analysis of Protein Expression:

    • To analyze the total protein yield, add 5 µL of the reaction mixture to 20 µL of SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and analyze by SDS-PAGE and Coomassie staining or Western blot using an anti-His-tag antibody (if the protein is tagged).

    • To confirm the incorporation of N-epsilon-feruloyl-L-lysine, the protein should be purified (e.g., via Ni-NTA chromatography for His-tagged proteins) and analyzed by mass spectrometry.

Visualizations

Signaling Pathways and Biosynthesis

cluster_0 Biosynthesis of N-epsilon-feruloyl-L-lysine FA Ferulic Acid FA_NHS Feruloyl-NHS ester FA->FA_NHS Activation NHS NHS, DCC NHS->FA_NHS BocFerK Nα-Boc-N-epsilon- feruloyl-L-lysine FA_NHS->BocFerK BocLys Nα-Boc-L-lysine BocLys->BocFerK Acylation FerK N-epsilon-feruloyl-L-lysine BocFerK->FerK Deprotection TFA TFA TFA->FerK

Caption: Proposed biosynthetic pathway for N-epsilon-feruloyl-L-lysine.

Experimental Workflow

cluster_1 Experimental Workflow Synthesis 1. Synthesize N-epsilon-feruloyl-L-lysine Activation 2. Activate ncAA (e.g., CME ester) Synthesis->Activation Charging 3. Charge tRNA with ncAA using Flexizyme Activation->Charging CFPS 4. Add ncAA-tRNA to Cell-Free Protein Synthesis Reaction Charging->CFPS Analysis 5. Analyze Protein Product (SDS-PAGE, MS) CFPS->Analysis cluster_2 Components for ncAA Incorporation in CFPS DNA DNA Template (with TAG codon) mRNA mRNA DNA->mRNA Transcription T7Pol T7 RNA Polymerase T7Pol->mRNA Protein Protein with ncAA mRNA->Protein Translation Ribosome Ribosome Ribosome->Protein ncAAtRNA Feruloyl-Lys-tRNA ncAAtRNA->Protein AAs Canonical Amino Acids AAs->Protein CF_Extract Cell-Free Extract (Factors, Energy, etc.) CF_Extract->Protein

Application Notes and Protocols for Metabolic Engineering Utilizing Feruloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Feruloylacetyl-CoA vs. Feruloyl-CoA: The literature predominantly refers to feruloyl-CoA as the key intermediate in the biosynthesis of curcuminoids and other polyketides. It is understood that the user's request for "this compound" refers to this critical precursor. These notes and protocols are therefore based on the metabolic engineering strategies involving feruloyl-CoA.

Application Notes

Introduction to Feruloyl-CoA in Metabolic Engineering

Feruloyl-CoA is a pivotal intermediate in the phenylpropanoid pathway and serves as a precursor for a diverse array of valuable natural products, including curcuminoids, flavonoids, and stilbenoids. Metabolic engineering strategies aimed at harnessing feruloyl-CoA in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offer a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. The primary application of engineering feruloyl-CoA metabolism is the heterologous production of curcumin (B1669340), a polyphenol with significant therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3]

Core Metabolic Engineering Strategies

The successful production of feruloyl-CoA-derived compounds in microbial hosts hinges on several key metabolic engineering strategies:

  • Heterologous Pathway Construction: The core of the strategy involves introducing the biosynthetic genes necessary to convert a readily available precursor, such as ferulic acid or L-tyrosine, into the final product. For curcumin production from ferulic acid, this typically involves the expression of two or three key enzymes.[2][4]

  • Precursor Supply Enhancement: The productivity of the engineered pathway is often limited by the availability of precursor molecules. Strategies to address this include:

    • Ferulic Acid Feeding: Supplementing the culture medium with ferulic acid is a common approach to bypass the upstream pathway from amino acids.[2]

    • Engineering de novo Synthesis: For production from simple carbon sources like glucose, the host's native metabolic pathways (e.g., the shikimate pathway) can be engineered to overproduce precursors like L-tyrosine.[1]

    • Enhancing Malonyl-CoA Pool: Malonyl-CoA is a critical building block for polyketide synthesis from feruloyl-CoA. Overexpression of acetyl-CoA carboxylase (ACC) is a key strategy to increase the intracellular concentration of malonyl-CoA.

  • Cofactor Engineering: Many enzymatic steps in these pathways are dependent on cofactors such as NADPH and S-adenosyl-L-methionine (SAM). Overexpressing genes involved in cofactor regeneration can significantly boost product titers. For instance, overexpressing pyridine (B92270) nucleotide transhydrogenase (pntAB) can increase NADPH availability.[5][6]

  • Host Strain Optimization: The choice of microbial host and its genetic background can significantly impact productivity. Strains like E. coli BL21(DE3) are often preferred over K-12 strains for higher production levels of curcuminoids.[2] Additionally, deleting genes responsible for competing pathways or product degradation is a crucial optimization step.

Challenges and Future Perspectives

Despite significant progress, challenges remain in optimizing the microbial production of feruloyl-CoA-derived compounds. These include the toxicity of intermediates or final products to the host cells, the complexity of multi-gene expression and regulation, and the need for cost-effective fermentation processes. Future research will likely focus on the development of robust biosensors for dynamic pathway regulation, the use of co-culture systems to distribute metabolic burden, and the exploration of alternative host organisms with higher tolerance to aromatic compounds.

Quantitative Data Presentation

The following table summarizes the production of curcumin and its precursors in various engineered microbial systems.

ProductHost OrganismKey Genes ExpressedPrecursor FedTiter (mg/L)Reference
CurcuminE. coli BL21(DE3)4CL, DCS, CURSFerulic Acid (2 mM)~357[2]
CurcuminE. coliDCS::CURS (fusion), 4CL, ACCFerulic Acid386.8
BisdemethoxycurcuminE. coli (Shikimate pathway engineered)TAL, Os4CL, CUSGlucose4.63[1]
DicinnamoylmethaneE. coli (Shikimate pathway engineered)PAL, Os4CL, CUSGlucose6.95[1]
Ferulic AcidE. coli JM109(DE3)tal, sam5, comt, pntAB, metKL-tyrosine212[5][6]

Visualizations

Biosynthetic Pathway of Curcumin from Ferulic Acid

curcumin_biosynthesis cluster_extracellular Extracellular cluster_intracellular Intracellular Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL / FCS Feruloyldiketide_CoA Feruloyldiketide-CoA Feruloyl_CoA->Feruloyldiketide_CoA DCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Feruloyldiketide_CoA Curcumin Curcumin Feruloyldiketide_CoA->Curcumin CURS Ferulic_Acid_in Ferulic Acid Feruloyl_CoA_2 Feruloyl-CoA Feruloyl_CoA_2->Curcumin

Caption: Biosynthesis of curcumin from ferulic acid.

General Experimental Workflow for Curcumin Production

experimental_workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis Gene_Synthesis Gene Synthesis (4CL, DCS, CURS) Assembly Multi-gene Assembly (e.g., Golden Gate, IVA) Gene_Synthesis->Assembly Vector_Prep Vector Backbone (e.g., pET, pACYC) Vector_Prep->Assembly Transformation Transformation into E. coli BL21(DE3) Assembly->Transformation Verification Colony PCR & Sequencing Transformation->Verification Pre_culture Overnight Pre-culture (LB Medium) Verification->Pre_culture Main_culture Inoculation of Main Culture (M9/TB) Pre_culture->Main_culture Induction Induction (IPTG) & Substrate Feeding (Ferulic Acid) Main_culture->Induction Production Production Phase (26-30°C, 48-72h) Induction->Production Extraction Extraction of Curcuminoids Production->Extraction HPLC HPLC Quantification Extraction->HPLC

References

Application Notes and Protocols for Spectrophotometric Detection of Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylacetyl-CoA is a key intermediate in various biosynthetic pathways, playing a role in the production of valuable secondary metabolites and serving as a potential target for drug development. Accurate and efficient detection of this compound is crucial for studying enzyme kinetics, metabolic flux, and for the screening of potential inhibitors. These application notes provide a detailed protocol for the spectrophotometric detection of this compound, based on the established methods for the closely related compound, Feruloyl-CoA.

Due to the lack of direct experimental data on the spectral properties of this compound, the methods described herein are based on the assumption that its UV-Vis spectrum is comparable to that of Feruloyl-CoA. This assumption should be validated experimentally where possible.

Data Presentation

The following tables summarize key quantitative data relevant to the spectrophotometric detection of Feruloyl-CoA, which serves as a proxy for this compound under the assumptions of this protocol.

Table 1: Spectrophotometric Properties of Feruloyl-CoA

CompoundWavelength of Maximum Absorption (λmax)Molar Extinction Coefficient (ε)Solvent/Buffer Conditions
Feruloyl-CoA345 nm1.9 x 10⁴ M⁻¹cm⁻¹[1]100 mM Potassium Phosphate (B84403) Buffer (pH 7.8)
Feruloyl-CoA345 nm10 cm² µmol⁻¹ (equivalent to 1.0 x 10⁴ M⁻¹cm⁻¹)[2]100 mM Potassium Phosphate Buffer (pH 7.0)

Table 2: Key Enzymes in the Proposed this compound Biosynthetic Pathway

EnzymeEC NumberFunction
Feruloyl-CoA Synthetase (FCS)6.2.1.34Catalyzes the formation of Feruloyl-CoA from ferulic acid, CoA, and ATP.
Feruloyl-CoA Acetyltransferase (FCAT)(Hypothetical)Catalyzes the transfer of an acetyl group from Acetyl-CoA to Feruloyl-CoA to form this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Feruloyl-CoA

This protocol describes the synthesis of Feruloyl-CoA, the precursor for this compound, using Feruloyl-CoA Synthetase (FCS).

Materials:

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (100 mM, pH 7.0-7.8)

  • Purified Feruloyl-CoA Synthetase (FCS)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare a reaction mixture in a total volume of 1 mL containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)[2]

    • 2.5 mM MgCl₂[2]

    • 0.7 mM Ferulic acid[2]

    • 2 mM ATP[2]

    • 0.4 mM CoA[2]

    • An appropriate amount of purified FCS enzyme.

  • Incubate the reaction mixture at 30°C.

  • Monitor the formation of Feruloyl-CoA by measuring the increase in absorbance at 345 nm at regular intervals.

  • The reaction can be considered complete when the absorbance at 345 nm plateaus.

  • The concentration of Feruloyl-CoA can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 1.9 x 10⁴ M⁻¹cm⁻¹ at 345 nm.[1]

Protocol 2: Spectrophotometric Assay for this compound Detection (Adapted from Feruloyl-CoA Assay)

This protocol describes a method to monitor the formation or consumption of this compound. This can be adapted for kinetic studies of enzymes that use this compound as a substrate or to quantify its production.

Principle:

This assay is based on the assumption that the feruloyl moiety of this compound exhibits a characteristic absorbance in the UV-Vis spectrum, similar to Feruloyl-CoA. The change in absorbance at the determined λmax is proportional to the change in the concentration of this compound.

Materials:

  • This compound (synthesized or purified)

  • Enzyme of interest (e.g., an enzyme that consumes this compound)

  • Appropriate buffer for the enzyme of interest

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Determination of λmax for this compound (Recommended):

    • Dissolve a known concentration of purified this compound in the assay buffer.

    • Scan the absorbance of the solution from 250 nm to 450 nm to determine the wavelength of maximum absorbance (λmax).

    • If purified this compound is not available, assume a λmax of 345 nm based on the spectrum of Feruloyl-CoA.

  • Enzyme Assay:

    • Prepare a reaction mixture in a UV-transparent cuvette containing the appropriate buffer, co-factors, and the enzyme of interest.

    • Initiate the reaction by adding a known concentration of this compound.

    • Immediately start monitoring the change in absorbance at the determined (or assumed) λmax (e.g., 345 nm) over time.

    • A decrease in absorbance indicates the consumption of this compound, while an increase would indicate its formation.

  • Calculation of Enzyme Activity:

    • Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law: Activity (mol/min/mL) = (ΔA/min) / (ε * l) where:

      • ΔA/min is the change in absorbance per minute.

      • ε is the molar extinction coefficient of this compound in M⁻¹cm⁻¹ (assuming ε ≈ 1.9 x 10⁴ M⁻¹cm⁻¹).

      • l is the path length of the cuvette in cm (typically 1 cm).

Visualizations

Enzymatic Synthesis of this compound Workflow

Enzymatic_Synthesis_of_Feruloylacetyl_CoA Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->FCS CoA CoA CoA->FCS ATP ATP ATP->FCS Acetyl_CoA Acetyl-CoA FCAT Feruloyl-CoA Acetyltransferase (FCAT) (Hypothetical) Acetyl_CoA->FCAT Feruloyl_CoA Feruloyl-CoA FCS->Feruloyl_CoA Feruloylacetyl_CoA This compound FCAT->Feruloylacetyl_CoA Feruloyl_CoA->FCAT

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Spectrophotometric Detection Workflow

Spectrophotometric_Detection_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer, Enzyme, Co-factors) Substrate Add this compound (Substrate) Reaction_Mixture->Substrate Spectrophotometer Place sample in Spectrophotometer Substrate->Spectrophotometer Monitor_Absorbance Monitor Absorbance at λmax (e.g., 345 nm) over time Spectrophotometer->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Initial Rate (ΔA/min) Plot_Data->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Caption: Workflow for the spectrophotometric detection of this compound.

References

Purification of Feruloylacetyl-CoA via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of feruloylacetyl-CoA, a crucial intermediate in various biosynthetic pathways, utilizing column chromatography techniques. The following sections outline the methodologies for solid-phase extraction (SPE) and subsequent high-performance liquid chromatography (HPLC) for achieving high-purity this compound suitable for downstream applications in research and drug development.

Introduction

This compound is a key thioester involved in the biosynthesis of numerous secondary metabolites in plants and microorganisms. Its purification is often a critical step for in vitro assays, structural studies, and the development of novel therapeutic agents. Column chromatography, particularly solid-phase extraction and reverse-phase HPLC, offers an effective strategy for isolating this compound from complex mixtures, such as enzymatic synthesis reactions. These methods separate molecules based on their physicochemical properties, ensuring a high degree of purity.

Data Presentation

Table 1: Summary of Solid-Phase Extraction (SPE) Parameters for this compound Purification
ParameterDescriptionRecommended Conditions
Sorbent Type Stationary phase for retaining the analyteC18 or Polymer-based (e.g., Oasis HLB)
Conditioning Solvent To activate the stationary phase1-2 column volumes of Methanol (B129727)
Equilibration Solvent To prepare the column for sample loading1-2 column volumes of acidified water (e.g., 0.1% Formic Acid)
Sample Loading Introduction of the crude extractDissolve sample in a minimal volume of equilibration solvent
Wash Solvent To remove polar impurities2-3 column volumes of acidified water
Elution Solvent To elute the purified this compound1-2 column volumes of Methanol or Acetonitrile
Table 2: Summary of High-Performance Liquid Chromatography (HPLC) Parameters for this compound Purification
ParameterDescriptionRecommended Conditions
Column Stationary phase for separationReverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Aqueous component of the mobile phaseWater with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Organic component of the mobile phaseAcetonitrile or Methanol
Gradient Elution Program for changing mobile phase compositionSee Protocol 4.2 for a typical gradient
Flow Rate Rate of mobile phase delivery0.8 - 1.2 mL/min
Detection Wavelength Wavelength for monitoring the eluate~260 nm (for the CoA moiety) and ~340 nm (for the feruloyl moiety)
Injection Volume Volume of sample introduced into the HPLC10 - 50 µL

Experimental Protocols

Protocol for Enzymatic Synthesis of Feruloyl-CoA

This protocol is a prerequisite for obtaining the precursor for this compound.

  • Reaction Mixture Preparation : In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • Ferulic acid (substrate)

    • Coenzyme A (CoASH)

    • ATP

    • MgChloride

    • Feruloyl-CoA synthetase (enzyme)

  • Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Reaction Quenching : Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying with formic acid to a final concentration of 1%.

  • Centrifugation : Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • Supernatant Collection : Carefully collect the supernatant containing the synthesized feruloyl-CoA for subsequent acetylation and purification.

Protocol for Acetylation of Feruloyl-CoA
  • Reaction Setup : To the supernatant containing feruloyl-CoA, add acetyl-CoA and a suitable acetyltransferase enzyme.

  • Incubation : Incubate the mixture under conditions optimal for the acetyltransferase.

  • Monitoring : Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC to observe the formation of this compound and the consumption of feruloyl-CoA.

  • Quenching : Once the reaction is complete, quench it as described in Protocol 3.1, step 3.

Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol serves as a preliminary clean-up step to remove salts and other highly polar impurities.

  • Cartridge Conditioning : Condition a C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water.

  • Cartridge Equilibration : Equilibrate the cartridge by passing 2 mL of acidified water (0.1% formic acid) through it. Do not let the cartridge run dry.

  • Sample Loading : Dilute the quenched reaction mixture (from Protocol 3.2) with an equal volume of acidified water and load it onto the equilibrated SPE cartridge at a slow, dropwise rate.

  • Washing : Wash the cartridge with 5 mL of acidified water to remove unbound impurities.

  • Elution : Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Drying : Evaporate the methanol from the eluate using a centrifugal vacuum concentrator or a stream of nitrogen.

  • Reconstitution : Reconstitute the dried sample in a small, known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Protocol for HPLC Purification of this compound

This protocol provides a high-resolution separation of this compound from remaining impurities.

  • System Preparation : Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection : Inject the reconstituted sample from the SPE step (Protocol 3.3, step 7) onto the C18 column.

  • Gradient Elution : Run a linear gradient to separate the compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 5% B

    • 40-45 min: 5% B (re-equilibration)

  • Fraction Collection : Collect fractions corresponding to the peak of interest, which can be identified by its characteristic UV-Vis spectrum.

  • Purity Analysis : Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC system.

  • Solvent Evaporation : Pool the pure fractions and evaporate the solvent as described in Protocol 3.3, step 6.

  • Storage : Store the purified this compound at -80°C for long-term stability.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification synthesis Enzymatic Synthesis of Feruloyl-CoA acetylation Acetylation to this compound synthesis->acetylation quench1 Reaction Quenching & Centrifugation acetylation->quench1 spe_conditioning Conditioning & Equilibration quench1->spe_conditioning Crude Product spe_loading Sample Loading spe_conditioning->spe_loading spe_wash Washing spe_loading->spe_wash spe_elution Elution spe_wash->spe_elution spe_dry Drying & Reconstitution spe_elution->spe_dry hplc_injection Sample Injection spe_dry->hplc_injection Partially Purified Product hplc_gradient Gradient Elution hplc_injection->hplc_gradient hplc_collection Fraction Collection hplc_gradient->hplc_collection hplc_analysis Purity Analysis & Pooling hplc_collection->hplc_analysis hplc_dry Solvent Evaporation hplc_analysis->hplc_dry hplc_storage Storage at -80°C hplc_dry->hplc_storage final_product final_product hplc_storage->final_product Pure this compound

Caption: Workflow for the purification of this compound.

signaling_pathway_placeholder Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA CoA Coenzyme A CoA->Feruloyl_CoA ATP ATP ATP->Feruloyl_CoA Feruloyl_CoA_Synthetase Feruloyl-CoA Synthetase Feruloyl_CoA_Synthetase->Feruloyl_CoA Feruloylacetyl_CoA This compound Feruloyl_CoA->Feruloylacetyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Feruloylacetyl_CoA Acetyltransferase Acetyltransferase Acetyltransferase->Feruloylacetyl_CoA

Caption: Biosynthetic pathway to this compound.

Troubleshooting & Optimization

Stability and degradation of Feruloylacetyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Feruloylacetyl-CoA and related thioesters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

Q2: How should I store my this compound solutions?

A2: For short-term storage, it is advisable to keep this compound solutions on ice. For long-term storage, aliquoting and freezing in liquid nitrogen is a common practice to minimize degradation from repeated freeze-thaw cycles. The choice of storage buffer is critical; a slightly acidic pH may improve stability against hydrolysis.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, inconsistent results are a common symptom of analyte instability. The thioester bond in this compound can be cleaved, leading to a decrease in the concentration of the active compound over time. This can be particularly problematic in lengthy experiments or if stock solutions are not handled properly. It is recommended to verify the concentration of your this compound solution before each experiment, especially if it has been stored for an extended period.

Q4: What are the primary degradation products of this compound in an aqueous environment?

A4: The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the thioester bond. This reaction would yield feruloylacetic acid and free Coenzyme A.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity or Concentration
  • Possible Cause: Hydrolysis of the thioester bond due to inappropriate pH.

    • Troubleshooting Steps:

      • Verify the pH of your buffer system. Thioester hydrolysis is base-catalyzed, so a pH above neutral will accelerate degradation.[3]

      • If your experimental conditions permit, consider using a buffer with a pH in the slightly acidic to neutral range (e.g., pH 6.0-7.4).

      • Prepare fresh solutions of this compound immediately before use.

  • Possible Cause: Presence of nucleophiles in the reaction mixture.

    • Troubleshooting Steps:

      • Identify any components in your buffer that could act as nucleophiles (e.g., primary amines, thiols).

      • Be aware that some common laboratory reagents, such as the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can accelerate thioester hydrolysis.

      • If a reducing agent is necessary, consider its potential impact on the stability of your compound and run appropriate controls.

Issue 2: High Background Signal in Assays
  • Possible Cause: Contamination of the this compound stock with its hydrolyzed products (feruloylacetic acid and Coenzyme A).

    • Troubleshooting Steps:

      • Analyze your this compound stock solution by a separation method like HPLC to check for the presence of degradation products.

      • If degradation is confirmed, prepare a fresh stock solution.

      • Consider purifying the this compound if you suspect the quality of the commercial source.

Experimental Protocols

Protocol: Monitoring this compound Stability by UV-Vis Spectrophotometry

This protocol utilizes Ellman's reagent (DTNB) to quantify the free thiol (Coenzyme A) released upon hydrolysis of the thioester bond.

Materials:

  • This compound solution of known concentration

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (4 mg/mL)

  • UV-Vis spectrophotometer

Procedure:

  • Incubate the this compound solution in the desired assay buffer at a specific temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw an aliquot of the sample.

  • Add the DTNB solution to the aliquot and allow it to react for 15 minutes.

  • Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB) at 412 nm.

  • The concentration of free Coenzyme A can be calculated using the molar extinction coefficient of TNB. This will correspond to the amount of hydrolyzed this compound.

Quantitative Data Summary

While specific data for this compound is limited, the following table provides a general overview of factors affecting thioester stability based on related compounds.

ParameterConditionEffect on Thioester StabilityReference
pH pH 9-11Increased rate of base-catalyzed hydrolysis
pH 3More stable compared to alkaline conditions
Additives TCEP (reducing agent)Can significantly accelerate hydrolysis, especially around neutral pH
Temperature 30°COptimal for some enzymatic reactions involving thioesters
45°CCan lead to denaturation of enzymes and potentially affect thioester stability

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound in Aqueous Buffer incubate Incubate at Defined Temperature prep_solution->incubate Start Experiment sampling Withdraw Aliquots at Time Points (t=0, t=1, ...) incubate->sampling During Incubation analysis Analyze via HPLC or Spectrophotometric Assay (e.g., DTNB) sampling->analysis results Determine Concentration of Remaining this compound analysis->results

Caption: Workflow for assessing the stability of this compound.

degradation_pathway FAC This compound Products Degradation Products FAC->Products H2O H₂O (Water) H2O->Products Hydrolysis FA Feruloylacetic Acid Products->FA Yields CoA Coenzyme A (free thiol) Products->CoA Yields

Caption: Hydrolytic degradation of this compound.

References

How to improve the yield of Feruloylacetyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of Feruloylacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in synthesizing this compound, which involves forming a thioester bond between a ferulic acid derivative and Coenzyme A (CoA), include:

  • Low Yields: Competing side reactions and suboptimal reaction conditions can significantly reduce the yield of the desired product.

  • Side Reactions: The reactive phenolic hydroxyl group on ferulic acid can undergo side reactions if not appropriately protected. Additionally, the multiple reactive functional groups on Coenzyme A can lead to undesired products.

  • Purification Difficulties: Separating the target molecule from unreacted starting materials, coupling reagents, and byproducts can be challenging.

  • Instability: Thioesters can be susceptible to hydrolysis, especially under non-optimal pH conditions.

Q2: Why is a protecting group necessary for the phenolic hydroxyl group of ferulic acid?

A2: The phenolic hydroxyl group of ferulic acid is nucleophilic and can react with the activated carboxylic acid intended for coupling with Coenzyme A. This can lead to the formation of polymeric byproducts and a significant reduction in the yield of this compound. Protecting this group, for example by acetylation, prevents these side reactions.[1]

Q3: What are the common methods for activating ferulic acid for coupling with Coenzyme A?

A3: Common methods for activating the carboxylic acid of ferulic acid (or its protected form) include:

  • Mixed Anhydride (B1165640) Method: This involves reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a highly reactive mixed anhydride intermediate.

  • N-Hydroxysuccinimide (NHS) Ester Method: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active NHS ester. This ester then readily reacts with the thiol group of Coenzyme A. Chemical syntheses of hydroxycinnamoyl-coenzyme A derivatives using methods like acyl N-hydroxysuccinimide esters have reported yields of 30 to 50%.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of ferulic acid: The mixed anhydride or NHS ester may not be forming efficiently.Ensure all reagents are anhydrous, as water can quench the activating agents. Use fresh, high-quality coupling reagents. Monitor the activation step by TLC if possible.
Degradation of Coenzyme A: Coenzyme A is sensitive to oxidation and can degrade, especially at non-optimal pH.Prepare Coenzyme A solutions fresh and keep them on ice. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Hydrolysis of the activated ferulic acid: The mixed anhydride or NHS ester is susceptible to hydrolysis.Ensure the reaction is carried out in an anhydrous solvent. Add Coenzyme A to the activated ferulic acid as soon as the activation is complete.
Presence of Multiple Products/Byproducts Reaction of the unprotected phenolic hydroxyl group: The hydroxyl group of ferulic acid has reacted.Implement a protecting group strategy. Acetylate the phenolic hydroxyl group of ferulic acid before activation and coupling, followed by a deprotection step.[1]
Formation of symmetrical anhydrides: In the mixed anhydride method, the mixed anhydride can disproportionate.Control the reaction temperature, typically by cooling the reaction to 0°C or below during the addition of the chloroformate.
Side reactions with Coenzyme A: Other nucleophilic groups on Coenzyme A may have reacted.Control the stoichiometry of the reactants carefully. The use of an NHS ester of protected ferulic acid can improve selectivity for the thiol group.
Difficulty in Purifying the Final Product Removal of coupling agent byproducts: Byproducts like dicyclohexylurea (DCU) from DCC coupling can be difficult to remove.If using DCC, perform a filtration step to remove the precipitated DCU. Consider using a water-soluble carbodiimide (B86325) like EDC, where the urea (B33335) byproduct can be removed by aqueous extraction.
Co-elution with starting materials or byproducts during chromatography. Optimize the HPLC purification method. Use a C18 column with a gradient of acetonitrile (B52724) in water containing a small amount of trifluoroacetic acid (TFA) to improve separation.[3]

Experimental Protocols

Protocol 1: Synthesis of O-Acetylferulic Acid

This protocol describes the protection of the phenolic hydroxyl group of ferulic acid by acetylation.

  • Dissolution: Dissolve ferulic acid in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and a base like triethylamine (B128534).

  • Acetylation: Add acetic anhydride to the solution, typically in a slight molar excess.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-acetylferulic acid can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via the Mixed Anhydride Method

This protocol outlines the synthesis of this compound using O-acetylferulic acid and the mixed anhydride method.

  • Activation of O-Acetylferulic Acid:

    • Dissolve O-acetylferulic acid in an anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) and cool the solution to 0°C in an ice bath.

    • Add a tertiary amine base, such as triethylamine or N-methylmorpholine (1.1 equivalents).

    • Slowly add isobutyl chloroformate (1.0 equivalent) to the solution while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 15-30 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid or trilithium salt, 1.0 equivalent) in a minimal amount of cold, degassed water or a suitable buffer (e.g., sodium bicarbonate solution).

    • Slowly add the Coenzyme A solution to the pre-formed mixed anhydride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Deprotection:

    • To remove the acetyl protecting group, the pH of the reaction mixture can be carefully adjusted with a mild base to facilitate hydrolysis. Alternatively, a specific deprotection step using a suitable reagent may be employed depending on the stability of the final product.

  • Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 0.1% TFA).

    • Purify the crude this compound by reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 3: HPLC Purification of this compound
  • Column: C18 reverse-phase column (e.g., 9.4 mm × 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the elution at a wavelength of 214 nm and/or a wavelength corresponding to the absorbance maximum of this compound (around 346 nm).

  • Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a solid.

Data Presentation

Table 1: Comparison of Synthesis Methods for Acyl-CoA Derivatives

MethodActivating AgentReported Yield RangeAdvantagesDisadvantages
Mixed AnhydrideIsobutyl chloroformate-Fast reaction times, readily available reagents.Potential for side reactions (e.g., symmetrical anhydride formation).
N-Hydroxysuccinimide EsterDCC or EDC30-50%Stable active ester intermediate, can lead to cleaner reactions.Formation of urea byproducts that can be difficult to remove (especially with DCC).

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_deprotection_purification Step 4: Deprotection & Purification FA Ferulic Acid Ac2O Acetic Anhydride AcFA O-Acetylferulic Acid Ac2O->AcFA Acetylation AcFA2 O-Acetylferulic Acid IBCF Isobutyl Chloroformate MA Mixed Anhydride IBCF->MA Activation MA2 Mixed Anhydride CoA Coenzyme A Protected_Product Protected this compound CoA->Protected_Product Thioesterification Protected_Product2 Protected this compound Deprotection Deprotection Crude_Product Crude this compound Deprotection->Crude_Product HPLC HPLC Purification Final_Product Pure this compound HPLC->Final_Product

Caption: Experimental workflow for the chemical synthesis of this compound.

troubleshooting_yield Start Low Yield of this compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Degradation Start->Cause3 Solution1a Optimize reaction time/temperature Cause1->Solution1a Solution1b Increase equivalents of activating agent Cause1->Solution1b Solution2a Protect phenolic -OH of ferulic acid Cause2->Solution2a Solution2b Use anhydrous conditions Cause2->Solution2b Solution2c Control stoichiometry Cause2->Solution2c Solution3a Optimize purification pH Cause3->Solution3a Solution3b Handle product at low temperature Cause3->Solution3b

References

Technical Support Center: Feruloylacetyl-CoA Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Feruloylacetyl-CoA using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals familiar with HPLC techniques.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting this compound?

A1: this compound contains a feruloyl group, which has a strong UV absorbance. The optimal detection wavelength is typically around 340 nm, corresponding to the absorption maximum of the feruloyl moiety. It is recommended to perform a UV-Vis scan of a pure standard to determine the precise absorption maximum in your mobile phase.

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of CoA esters like this compound. Columns with smaller particle sizes (e.g., 3 µm or less) can provide better resolution and sharper peaks.[1][2]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: Peak identity can be confirmed by comparing the retention time with that of a pure this compound standard. For unequivocal identification, especially in complex matrices, co-injection of the sample with the standard is recommended. The peak corresponding to this compound should increase in area without the appearance of a new peak or shoulder. Mass spectrometry (LC-MS) can also be used for definitive identification.

Q4: What are the best practices for storing this compound standards and samples?

A4: this compound, like other CoA esters, is susceptible to degradation. Standards and samples should be stored at -80°C for long-term stability. For short-term storage during an experimental sequence, samples should be kept in an autosampler at 4°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Solution
Peak Tailing - Column Overload: Injecting too concentrated a sample. - Secondary Interactions: Silanol (B1196071) groups on the stationary phase interacting with the analyte. - Column Degradation: Loss of stationary phase or void formation at the column inlet.[3]- Dilute the sample or reduce the injection volume. - Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress silanol activity. - Replace the column or use a guard column to protect the analytical column.
Peak Fronting - Sample Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase. - Low Temperature: Operating at a temperature that is too low can affect peak shape.[3]- Dissolve the sample in the initial mobile phase or a weaker solvent. - Increase the column temperature (e.g., to 30-40°C) to improve peak symmetry.[4]
Split Peaks - Clogged Inlet Frit: Particulate matter from the sample or mobile phase blocking the column inlet. - Injector Issue: A problem with the injector rotor seal can cause peak splitting.[5] - Sample Solvent Incompatibility: The sample solvent is not miscible with the mobile phase.[3]- Filter all samples and mobile phases before use. If the frit is clogged, it may need to be replaced. - Inspect and clean or replace the injector rotor seal. - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Problem 2: Unstable Baseline (Noise or Drift)
Symptom Potential Cause Solution
Baseline Noise - Air Bubbles in the System: Air trapped in the pump, detector, or tubing. - Contaminated Mobile Phase: Impurities in the solvents or additives.[6] - Detector Lamp Failure: An aging or faulty detector lamp.- Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser.[7] Purge the pump to remove any trapped air. - Use high-purity HPLC-grade solvents and fresh mobile phase. - Check the lamp's operating hours and replace it if necessary.
Baseline Drift - Column Temperature Fluctuation: Inadequate temperature control of the column.[8] - Mobile Phase Gradient Issues: Improperly mixed gradient or slow column equilibration.[3] - Contamination Buildup: Accumulation of contaminants on the column.- Use a column oven to maintain a stable temperature. - Ensure the gradient is mixed correctly and allow sufficient time for the column to equilibrate between injections. - Flush the column with a strong solvent to remove contaminants.
Problem 3: Inconsistent Retention Times
Symptom Potential Cause Solution
Retention Time Shift - Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs.[9] - Fluctuating Flow Rate: A problem with the pump, such as a leak or faulty check valve.[5] - Column Aging: The stationary phase degrades over time, leading to changes in retention.- Prepare mobile phases carefully and consistently. Premixing the mobile phase can improve consistency. - Check for leaks in the system and ensure the pump is delivering a stable flow rate. Clean or replace check valves if necessary. - Monitor column performance and replace it when retention times shift significantly and cannot be corrected.
Problem 4: Poor Resolution or Low Sensitivity
Symptom Potential Cause Solution
Poor Resolution - Suboptimal Mobile Phase Composition: The mobile phase is not strong enough to separate this compound from other components. - Inefficient Column: An old or poorly packed column will have reduced efficiency.[10]- Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[10] - Replace the column with a new, high-efficiency column. Consider a column with a smaller particle size for improved resolution.[1]
Low Sensitivity - Low Concentration of Analyte: The amount of this compound in the sample is below the detection limit of the method. - Detector Settings Not Optimized: The detection wavelength or other detector parameters are not optimal. - Sample Degradation: this compound has degraded during sample preparation or storage.- Concentrate the sample before injection. - Ensure the detector is set to the absorption maximum of this compound (around 340 nm). - Keep samples cold and analyze them as quickly as possible after preparation.

Experimental Protocol

This section provides a representative HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid). Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction: The extraction method will depend on the sample matrix. A common method for biological samples is protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation to remove precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.

2. HPLC Conditions:

Parameter Condition
Column Reversed-phase C18, 150 x 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 340 nm

3. Solvent Gradient:

Time (min) % Mobile Phase B
0.010
15.070
17.095
20.095
20.110
25.010

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards Injection Inject into HPLC Standard->Injection Sample Extract Samples Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 340 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

phenylpropanoid_pathway Phe L-Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA HCT FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT FeruloylacetylCoA This compound FeruloylCoA->FeruloylacetylCoA Hypothetical Conversion Lignin (B12514952) Lignin & Other Metabolites FeruloylCoA->Lignin

Caption: Simplified Phenylpropanoid Pathway showing the biosynthesis of Feruloyl-CoA.

References

Technical Support Center: Optimization of Enzyme Kinetics with Feruloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzyme kinetics with Feruloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is Feruloyl-CoA and why is it important in enzyme kinetics?

Feruloyl-CoA is the coenzyme A thioester of ferulic acid, a common phenolic compound found in plant cell walls. It is a key intermediate in the microbial degradation of ferulic acid and is a substrate for several enzymes, including feruloyl-CoA synthetase and 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL). Studying the kinetics of enzymes that utilize Feruloyl-CoA is crucial for understanding metabolic pathways, biofuel production, and the synthesis of valuable aromatic compounds like vanillin.

Q2: How can I synthesize and purify Feruloyl-CoA for my experiments?

Enzymatic synthesis is a common method for preparing Feruloyl-CoA. This typically involves the use of a 4-coumarate-CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) enzyme. The reaction mixture generally includes ferulic acid, coenzyme A (CoA), and ATP in a suitable buffer. Purification of the synthesized Feruloyl-CoA is often achieved using reverse-phase high-performance liquid chromatography (HPLC).

Q3: What are the key parameters to consider when setting up a spectrophotometric assay for an enzyme using Feruloyl-CoA?

The formation of Feruloyl-CoA can be monitored spectrophotometrically by the increase in absorbance at approximately 345 nm. Key parameters to optimize include:

  • Buffer pH and composition: The optimal pH for enzymes utilizing Feruloyl-CoA can vary, but is often in the neutral to slightly alkaline range (pH 7.0-9.0).[1][2]

  • Temperature: Most assays are performed at a constant temperature, typically between 30°C and 37°C.[1][3][4]

  • Substrate concentrations: Varying the concentration of Feruloyl-CoA while keeping other substrates constant is necessary to determine kinetic parameters like Km and Vmax.

  • Enzyme concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period.

  • Cofactors: Ensure the presence of necessary cofactors, such as Mg2+, for the enzyme's activity.[1][3]

Q4: What are the advantages of using an HPLC-based assay for Feruloyl-CoA kinetics?

HPLC-based assays offer several advantages:

  • High specificity: They can separate and quantify the substrate, product, and any potential side-products or degradation products in the reaction mixture.

  • Direct measurement: They allow for the direct measurement of substrate consumption and product formation over time.

  • Versatility: The method can be adapted to analyze various components of the enzymatic reaction simultaneously.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity Detected

Possible Causes and Solutions

Possible CauseRecommended Solution
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition are optimal for your specific enzyme. Consult literature for known optimal conditions. Some feruloyl-CoA synthetases exhibit maximal activity at pH 7.8-9.0 and temperatures around 37°C.[1]
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer). Perform a protein concentration assay (e.g., Bradford) to confirm the enzyme concentration. If possible, test the enzyme with a known positive control substrate.
Degraded Feruloyl-CoA Substrate Feruloyl-CoA can be unstable, especially at non-optimal pH and temperature. Prepare fresh solutions of Feruloyl-CoA for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Missing Cofactors Many enzymes that utilize Feruloyl-CoA require cofactors like Mg2+.[1][3] Ensure all necessary cofactors are present in the reaction mixture at the correct concentrations.
Enzyme Inhibition High concentrations of substrates or products (including CoA) can inhibit the enzyme. Optimize the substrate concentrations to avoid substrate inhibition. Monitor product formation over time to check for product inhibition.
Issue 2: High Background Signal or Non-Linear Reaction Rates in Spectrophotometric Assays

Possible Causes and Solutions

Possible CauseRecommended Solution
Precipitation of Reaction Components Visually inspect the reaction mixture for any turbidity. If precipitation occurs, try adjusting the buffer composition or substrate concentrations. The solubility of Feruloyl-CoA may be limited in certain buffers.
Non-Enzymatic Degradation of Feruloyl-CoA The thioester bond of Feruloyl-CoA can be susceptible to hydrolysis, especially at alkaline pH. Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation. Subtract this rate from the rate of the enzymatic reaction.
Presence of Contaminating Enzymes Crude enzyme preparations may contain thioesterases that can hydrolyze Feruloyl-CoA, leading to a decrease in the signal over time or affecting the linearity of the reaction.[5] Purify your enzyme of interest to remove contaminating activities.
Substrate Depletion If the reaction rate decreases over time, it may be due to the depletion of one or more substrates. Use a lower enzyme concentration or a higher initial substrate concentration to ensure initial velocity conditions are met.
Issue 3: Inconsistent or Irreproducible Results in HPLC-Based Assays

Possible Causes and Solutions

Possible CauseRecommended Solution
Inconsistent Sample Preparation Ensure that the reaction is stopped effectively and consistently at each time point. This can be achieved by adding a quenching agent like a strong acid (e.g., trifluoroacetic acid) or an organic solvent.
Poor Chromatographic Resolution Optimize the HPLC method, including the mobile phase gradient, flow rate, and column temperature, to achieve good separation between Feruloyl-CoA, ferulic acid, CoA, and other potential reaction components.
Degradation of Feruloyl-CoA in the Autosampler If the autosampler is not temperature-controlled, Feruloyl-CoA may degrade while waiting for injection. Use a cooled autosampler if possible, or minimize the time samples spend in the autosampler.
Variability in Injection Volume Ensure the injector is functioning correctly and delivering a consistent volume for each injection. Calibrate the injector if necessary.

Quantitative Data Summary

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetases (FCS)

Enzyme SourceKm for Ferulic Acid (mM)Vmax (U/mg)kcat (s-1)Optimal pHOptimal Temperature (°C)Reference
Soil Metagenome (FCS1)0.136.845.99.037[1]
Streptomyces sp. V-10.3578.267.77.030[4]
Pseudomonas fluorescens BF13-0.69 (at pH 8.0-8.5)-8.0-8.530[2]

Note: 1 U (unit) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This protocol is adapted from studies on bacterial feruloyl-CoA synthetases.[1][3]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0-9.0)

  • MgCl2 solution (e.g., 100 mM stock)

  • Ferulic acid solution (e.g., 10 mM stock in DMSO or ethanol)

  • ATP solution (e.g., 100 mM stock in water, pH neutralized)

  • Coenzyme A (CoA) solution (e.g., 10 mM stock in water)

  • Purified feruloyl-CoA synthetase enzyme

  • Spectrophotometer capable of reading at 345 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the following components (final concentrations can be optimized):

    • 100 mM Potassium phosphate buffer

    • 2.5 mM MgCl2

    • 0.5 mM Ferulic acid

    • 2.0 mM ATP

    • 0.4 mM CoA

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately start monitoring the increase in absorbance at 345 nm over time.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period where the rate is linear.

  • Calculate the initial reaction rate using the molar extinction coefficient of Feruloyl-CoA (ε345nm = 1.9 x 104 M-1cm-1).[1]

  • Run a control reaction without the enzyme to account for any non-enzymatic reaction.

Protocol 2: HPLC-Based Assay for Enzymes Utilizing Feruloyl-CoA

This protocol provides a general framework for an HPLC-based assay. Specific parameters will need to be optimized for the particular enzyme and instrumentation.

Materials:

  • Reaction buffer appropriate for the enzyme

  • Feruloyl-CoA solution

  • Other substrates and cofactors as required by the enzyme

  • Quenching solution (e.g., 10% trifluoroacetic acid or ice-cold methanol)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Prepare the enzymatic reaction mixture in a microcentrifuge tube containing the appropriate buffer, substrates (including Feruloyl-CoA), and cofactors.

  • Equilibrate the mixture to the desired reaction temperature.

  • Initiate the reaction by adding the enzyme.

  • At specific time points, withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Separate the components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Monitor the elution of Feruloyl-CoA and the reaction product(s) using a UV detector at an appropriate wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA and a wavelength specific to the product).

  • Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve of known concentrations.

Visualizations

experimental_workflow_spectrophotometric_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, MgCl2, Ferulic Acid, ATP, CoA) equilibrate Equilibrate Mixture to Assay Temperature reagents->equilibrate enzyme_prep Prepare Enzyme Solution initiate Initiate Reaction with Enzyme enzyme_prep->initiate equilibrate->initiate monitor Monitor Absorbance at 345 nm initiate->monitor calculate Calculate Initial Rate (using ε of Feruloyl-CoA) monitor->calculate

Caption: Workflow for a spectrophotometric enzyme assay with Feruloyl-CoA.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low/No Enzyme Activity cause1 Incorrect Assay Conditions (pH, Temp) issue->cause1 cause2 Inactive Enzyme issue->cause2 cause3 Degraded Substrate (Feruloyl-CoA) issue->cause3 cause4 Missing Cofactors (e.g., Mg2+) issue->cause4 solution1 Optimize Conditions cause1->solution1 solution2 Check Enzyme Storage & Concentration cause2->solution2 solution3 Use Fresh Substrate cause3->solution3 solution4 Verify Cofactor Presence cause4->solution4

Caption: Troubleshooting logic for low or no enzyme activity.

References

Avoiding common artifacts in Feruloylacetyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Feruloylacetyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound LC-MS analysis?

A1: The most common artifacts in this compound LC-MS analysis arise from sample degradation, in-source fragmentation, adduct formation, and matrix effects. The inherent instability of the thioester bond and the phenolic nature of the feruloyl group make this molecule susceptible to various modifications during sample preparation and analysis.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: this compound is sensitive to pH changes and enzymatic activity. It is crucial to keep samples on ice and use acidic conditions during extraction to precipitate proteins and inactivate enzymes. A common approach is to use 10% trichloroacetic acid (TCA) or 2.5-5% sulfosalicylic acid (SSA) for deproteinization.[1] Following extraction, prompt analysis or storage at -80°C is recommended to minimize degradation.

Q3: What is in-source fragmentation and how does it affect my analysis of this compound?

A3: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before mass analysis. For this compound, a common in-source fragmentation is the loss of the phosphate (B84403) group from the CoA moiety, leading to the formation of Feruloylacetyl-dephospho-CoA. This can lead to an underestimation of the parent compound and misidentification of peaks. Optimizing ion source parameters, such as using lower temperatures and cone voltages, can help minimize this artifact.

Q4: I am observing multiple peaks with different m/z values that could correspond to my compound. What are these?

A4: These are likely adducts, which are ions formed when your analyte molecule associates with other ions present in the mobile phase or sample matrix. Common adducts in positive electrospray ionization (ESI) mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) adducts.[2][3][4][5] The presence of these adducts can split the signal of your analyte across multiple ions, reducing the sensitivity for the protonated molecule ([M+H]⁺).

Q5: How do matrix effects impact the quantification of this compound?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. In plant extracts, co-eluting phenolic compounds, lipids, or sugars can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To mitigate this, effective sample cleanup, such as solid-phase extraction (SPE), and the use of a stable isotope-labeled internal standard are highly recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step Rationale
Secondary Interactions Optimize mobile phase pH. Add a small amount of a competing agent (e.g., triethylamine) if tailing persists for basic compounds.The phenolic hydroxyl group and other polar moieties in this compound can interact with residual silanols on the C18 column, causing peak tailing. Adjusting the pH can change the ionization state of the analyte and silanols, reducing these interactions.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, followed by hexane (B92381) if lipids are suspected). If the problem persists, replace the guard column or the analytical column.Accumulation of matrix components from previous injections can lead to peak shape distortion.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.Injecting in a much stronger solvent can cause the sample to spread on the column before the gradient starts, leading to broad or split peaks.
High Dead Volume Check all fittings and tubing for proper connections. Ensure tubing lengths are minimized.Excessive volume outside of the column can lead to peak broadening.
Issue 2: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Rationale
Sample Degradation Prepare fresh samples and analyze them immediately. If degradation is suspected, perform forced degradation studies (e.g., acid, base, oxidation) to identify potential degradation products.This compound can hydrolyze at the thioester linkage or the feruloyl moiety can undergo oxidation or other modifications, leading to the appearance of new peaks.
In-source Fragmentation Lower the ion source temperature and cone/fragmentor voltage.Harsher source conditions can induce fragmentation of the analyte before it reaches the mass analyzer.
Adduct Formation Use high-purity solvents and additives (LC-MS grade). If sodium or potassium adducts are problematic, consider using plastic vials instead of glass and adding a small amount of ammonium acetate (B1210297) to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct.Adducts with cations like Na⁺ and K⁺ are common and can be minimized by reducing their sources. Promoting a single adduct type can simplify the mass spectrum.
Carryover Inject a blank solvent run after a high-concentration sample. If carryover is observed, optimize the autosampler wash method by using a stronger solvent and increasing the wash volume and duration.Analyte from a previous injection can be retained in the injection system and elute in subsequent runs.
Issue 3: Low or No Signal/Poor Sensitivity
Possible Cause Troubleshooting Step Rationale
Ion Suppression Improve sample cleanup using SPE. Dilute the sample extract. Modify the chromatographic method to separate the analyte from the interfering matrix components.Co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity.
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows, and temperatures.The instrument settings may not be optimal for the ionization and transmission of the this compound ion.
Analyte Degradation in Solution Prepare fresh standards and samples in an appropriate solvent (e.g., acidic methanol (B129727)/water) and keep them at 4°C in the autosampler.This compound can degrade over time in the autosampler, leading to a decrease in signal.
Incorrect Polarity Mode Ensure the mass spectrometer is operating in the correct polarity mode. For this compound, positive ion mode is typically used to detect [M+H]⁺.Detection in the wrong polarity will result in no signal.

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol is designed for the extraction of this compound from plant tissues.

  • Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction: To approximately 100 mg of frozen powder, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.

  • Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate on ice for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or similar reversed-phase sorbent) with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the this compound with 1 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the sample in 100 µL of 50% methanol in water with 0.1% formic acid for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 60% B

      • 8-9 min: 60% to 95% B

      • 9-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MRM Transitions (example):

      • Precursor Ion (Q1): m/z of [this compound+H]⁺

      • Product Ion (Q3): A common fragment is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate, resulting in a product ion of [M+H-507]⁺. Another characteristic fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Plant Tissue grind Grind in Liquid N2 start->grind extract Extract with 10% TCA grind->extract centrifuge Centrifuge extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_recon Dry and Reconstitute spe->dry_recon lcms LC-MS/MS System dry_recon->lcms Inject Sample data_acq Data Acquisition lcms->data_acq data_proc Data Processing data_acq->data_proc results Results data_proc->results

Caption: Experimental workflow for this compound LC-MS analysis.

artifact_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Inaccurate Quantification degradation Sample Degradation problem->degradation in_source In-Source Fragmentation problem->in_source adducts Adduct Formation problem->adducts matrix Matrix Effects problem->matrix sol_degradation Acidic Extraction, Low Temp degradation->sol_degradation sol_in_source Optimize Source Parameters in_source->sol_in_source sol_adducts Use High Purity Solvents adducts->sol_adducts sol_matrix Improve Sample Cleanup (SPE) matrix->sol_matrix

Caption: Troubleshooting logic for inaccurate this compound quantification.

coa_fragmentation cluster_fragments Common Fragments parent This compound [M+H]⁺ frag1 [M+H-507]⁺ Loss of 3'-phosphoadenosine 5'-diphosphate parent:f1->frag1:f0 Neutral Loss frag2 m/z 428 Adenosine diphosphate moiety parent:f1->frag2:f0 Characteristic Fragment

Caption: Common fragmentation pathways of this compound in positive ESI-MS.

References

Improving the solubility of Feruloylacetyl-CoA for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Feruloylacetyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a thioester derivative of coenzyme A and ferulic acid. It is an important intermediate in the phenylpropanoid pathway in plants, which leads to the biosynthesis of lignin (B12514952) and other phenolic compounds. Like many long-chain acyl-CoA esters, this compound can exhibit limited solubility in aqueous buffers commonly used for in vitro enzymatic assays. This poor solubility can lead to substrate precipitation, inaccurate kinetic measurements, and overall unreliable experimental results.

Q2: What are the initial signs of this compound solubility issues in my assay?

Common indicators of solubility problems include:

  • Visible precipitation: A cloudy or opaque appearance in your assay mixture after adding this compound.

  • Non-linear reaction kinetics: The reaction rate does not follow a predictable pattern, which may be due to the substrate precipitating over time.

  • Poor reproducibility: Inconsistent results between replicate experiments.

  • Low enzyme activity: The observed enzyme activity is significantly lower than expected, potentially because the effective substrate concentration is much lower than the calculated concentration due to precipitation.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it at -20°C or below as a lyophilized powder or in a suitable anhydrous organic solvent like DMSO. Avoid repeated freeze-thaw cycles. When preparing for an assay, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue 1: this compound precipitates upon addition to the aqueous assay buffer.

This is a common issue stemming from the hydrophobic nature of the feruloyl and acetyl moieties. Here are several strategies to address this, ranging from simple to more complex interventions.

Root Cause Analysis and Solution Workflow

cluster_B Initial Steps cluster_C Buffer Optimization cluster_D Solubility Enhancers cluster_E Advanced Approaches A Problem: this compound Precipitation in Assay Buffer B Initial Troubleshooting A->B C Optimize Buffer Conditions B->C B1 Prepare fresh stock solution in anhydrous DMSO or ethanol. B->B1 D Employ Solubility Enhancers C->D C1 Adjust buffer pH. (Check enzyme's pH optimum) C->C1 E Advanced Strategies D->E D1 Incorporate non-ionic detergents (e.g., Triton X-100, Tween-20). D->D1 E1 Test alternative buffer systems. E->E1 B2 Add stock solution to assay buffer with vigorous vortexing. B1->B2 B3 Decrease the final concentration of this compound. B2->B3 C2 Reduce divalent cation concentration (e.g., Mg2+). C1->C2 C3 Increase ionic strength with monovalent salts (e.g., NaCl, KCl). C2->C3 D2 Utilize cyclodextrins (e.g., α- or β-cyclodextrin). D1->D2 E2 Consider a coupled enzyme assay if direct measurement is problematic. E1->E2

Caption: Troubleshooting workflow for this compound precipitation.

Solutions in Detail:

  • Solvent Choice for Stock Solution: While this compound is sparingly soluble in water, it is more soluble in organic solvents.

    • Recommendation: Prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.

    • Protocol: Dissolve the lyophilized this compound in the chosen organic solvent to a concentration of 10-50 mM. Store this stock solution at -20°C or -80°C. When preparing your assay, add a small volume of the stock solution to the aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically ≤1-2%) not to inhibit your enzyme of interest.

  • Buffer Composition: The components of your assay buffer can significantly impact the solubility of this compound.

    • Detergents: Non-ionic detergents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[1][2]

      • Recommendation: Supplement your assay buffer with Triton X-100 or Tween-20.

      • Experimental Protocol:

        • Prepare a series of assay buffers containing different concentrations of the detergent (e.g., 0.01%, 0.05%, 0.1% v/v).

        • Test the solubility of this compound at the desired concentration in each buffer.

        • Concurrently, run a control experiment to determine the effect of these detergent concentrations on your enzyme's activity, as high concentrations can be inhibitory.

DetergentTypical Starting ConcentrationMaximum Recommended Concentration
Triton X-1000.01% (v/v)0.1% (v/v)
Tween-200.01% (v/v)0.1% (v/v)
  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate non-polar molecules and increase their water solubility.[3][4][5][6]

    • Recommendation: Use α-cyclodextrin or β-cyclodextrin in your assay buffer.

    • Experimental Protocol:

      • Prepare stock solutions of α- or β-cyclodextrin in your assay buffer.

      • In a separate tube, mix your this compound stock solution with the cyclodextrin (B1172386) solution before adding it to the final assay mixture.

      • Test a range of cyclodextrin concentrations to find the optimal balance between solubility enhancement and minimal enzyme inhibition.

CyclodextrinTypical Concentration Range
α-cyclodextrin1-10 mM
β-cyclodextrin1-10 mM
Issue 2: Low or no enzymatic activity is observed even without visible precipitation.

If you have addressed the visible precipitation issue and still observe low activity, consider the following:

  • Micelle Entrapment: The use of detergents can sometimes lead to the substrate being "trapped" within micelles, making it inaccessible to the enzyme.

    • Solution: Try different detergents or use a concentration just above the critical micelle concentration (CMC) to ensure the presence of micelles without excessive sequestration of the substrate.

  • Enzyme Inhibition by Additives: The organic solvent, detergent, or cyclodextrin used to solubilize this compound may be inhibiting your enzyme.

    • Solution: Perform control experiments to test the effect of each additive on enzyme activity in the absence of this compound. This will help you determine the maximum concentration of each additive that your enzyme can tolerate.

  • Substrate Degradation: Acyl-CoA esters can be susceptible to hydrolysis, especially at non-optimal pH.

    • Solution: Prepare fresh solutions of this compound for each experiment. Ensure the pH of your stock solution and final assay buffer is within a stable range for your molecule.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound using DMSO and Triton X-100

  • Preparation of Stock Solution:

    • Dissolve lyophilized this compound in anhydrous DMSO to a final concentration of 20 mM.

    • Aliquot and store at -80°C.

  • Preparation of Assay Buffer:

    • Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add Triton X-100 to a final concentration of 0.05% (v/v). Mix thoroughly.

  • Assay Setup:

    • For a 100 µL final assay volume, add the required buffer, enzyme, and other co-factors.

    • Just before initiating the reaction, dilute the 20 mM this compound stock solution in the assay buffer to an intermediate concentration (e.g., 1 mM).

    • Add the required volume of the intermediate this compound solution to the final assay mixture to achieve the desired working concentration. Ensure the final DMSO concentration is below 1%.

Signaling Pathway Context

This compound is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin and various other secondary metabolites in plants. Understanding its position in this pathway can be crucial for designing relevant in vitro assays.

Phenylpropanoid Pathway Leading to Lignin Precursors

A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA C->D 4CL E Caffeoyl-CoA D->E HCT/C3'H F Feruloyl-CoA E->F CCoAOMT G Coniferaldehyde F->G CCR I 5-Hydroxyferuloyl-CoA F->I F5H H Coniferyl Alcohol (G-lignin precursor) G->H CAD J Sinapoyl-CoA I->J COMT K Sinapyl Alcohol (S-lignin precursor) J->K CCR/CAD

Caption: Simplified phenylpropanoid pathway showing the position of Feruloyl-CoA.

References

Technical Support Center: Synthesis and Purification of Feruloyl-acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Feruloyl-acetyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the purity of their synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Feruloyl-acetyl-CoA?

A1: Feruloyl-acetyl-CoA is typically synthesized enzymatically. The most common method involves the use of a Feruloyl-CoA synthetase (FCS) or a 4-coumarate-CoA ligase (4CL) enzyme.[1][2][3][4] These enzymes catalyze the CoA-thioesterification of ferulic acid in the presence of ATP and Coenzyme A (CoA).[1] Recombinant enzymes expressed in organisms like E. coli are frequently used for this purpose.

Q2: What are the critical parameters to control during the enzymatic synthesis reaction?

A2: For optimal synthesis, it is crucial to control several parameters:

  • pH: The optimal pH for Feruloyl-CoA synthetase is typically around 7.0 to 7.5.

  • Temperature: The reaction is generally incubated at temperatures ranging from 25°C to 37°C.

  • Substrate Concentration: The concentrations of ferulic acid, CoA, and ATP need to be optimized. An excess of CoA and ATP relative to ferulic acid is often used.

  • Enzyme Concentration: The amount of purified enzyme will directly impact the reaction rate and yield.

  • Cofactors: Magnesium ions (Mg²⁺) are essential cofactors for the ligase activity and should be included in the reaction mixture.

Q3: How can I monitor the progress of the synthesis reaction?

A3: The formation of Feruloyl-acetyl-CoA can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method to separate and quantify the product from the substrates. A reverse-phase C18 column is often employed.

  • Spectrophotometry: The formation of the thioester bond in Feruloyl-acetyl-CoA leads to a characteristic absorbance shift, which can be monitored spectrophotometrically. For instance, the absorbance can be measured at 345 nm.

Q4: What are the recommended methods for purifying synthesized Feruloyl-acetyl-CoA?

A4: The primary methods for purifying Feruloyl-acetyl-CoA from the reaction mixture include:

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is effective for isolating the product with high purity.

  • Solid-Phase Extraction (SPE): C18 cartridges can be used for a rapid purification to remove unreacted substrates and the enzyme.

  • Affinity Chromatography: If a tagged recombinant enzyme is used for synthesis, affinity chromatography (e.g., Ni-NTA for His-tagged enzymes) can be used to remove the enzyme from the reaction mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Feruloyl-acetyl-CoA Suboptimal reaction conditions (pH, temperature).Optimize pH (around 7.0-7.5) and temperature (25-37°C).
Inactive or insufficient enzyme.Verify enzyme activity using a standard assay. Increase the concentration of the purified enzyme in the reaction.
Degradation of product by thioesterases present in crude enzyme preparations.Use a highly purified enzyme preparation. Consider adding thioesterase inhibitors if using crude extracts, though this may require optimization.
Insufficient concentration of substrates or cofactors (Ferulic acid, CoA, ATP, Mg²⁺).Ensure optimal concentrations of all reactants. A typical molar ratio might involve a slight excess of CoA and ATP relative to ferulic acid.
Low Purity of Final Product Incomplete separation of product from unreacted substrates (ferulic acid, CoA, ATP).Optimize the HPLC gradient or SPE wash and elution steps.
Presence of protein (enzyme) contamination.If using a tagged enzyme, perform affinity chromatography before final purification. For untagged enzymes, consider size-exclusion chromatography.
Formation of byproducts.Analyze the reaction mixture by HPLC-MS to identify potential byproducts and adjust reaction conditions (e.g., reaction time, temperature) to minimize their formation.
Inconsistent Synthesis Results Variability in enzyme activity between batches.Standardize the enzyme purification protocol and always quantify the specific activity of each new batch of enzyme.
Degradation of reagents (especially ATP and CoA) upon storage.Store ATP and CoA solutions at -20°C or below and prepare fresh solutions regularly.
Difficulty in Purifying the Product Co-elution of product with contaminants during chromatography.Adjust the mobile phase composition, gradient, or pH in your HPLC method. For SPE, try different elution solvents or a different cartridge type.
Product instability.Feruloyl-acetyl-CoA can be sensitive to pH and temperature. Perform purification steps at low temperatures (e.g., 4°C) and in appropriate buffers.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Feruloyl-acetyl-CoA

This protocol is a general guideline for the enzymatic synthesis of Feruloyl-acetyl-CoA using a purified 4-coumarate-CoA ligase (4CL) or Feruloyl-CoA synthetase (FCS).

Materials:

  • Purified 4CL or FCS enzyme

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture in a total volume of 1 mL. The final concentrations of the components should be:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.8 mM Coenzyme A

    • 0.4 mM Ferulic acid

  • Add the purified 4CL or FCS enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically, but a starting point could be 10-40 µg/mL.

  • Incubate the reaction mixture at 30°C for 2 to 16 hours. The optimal incubation time should be determined by monitoring the reaction progress.

  • Monitor the formation of Feruloyl-acetyl-CoA periodically by HPLC or spectrophotometry.

  • Once the reaction is complete, proceed immediately to purification or store the mixture at -80°C.

Protocol 2: Purification of Feruloyl-acetyl-CoA by HPLC

This protocol outlines the purification of Feruloyl-acetyl-CoA using reverse-phase HPLC.

Materials:

  • Synthesized Feruloyl-acetyl-CoA reaction mixture

  • HPLC system with a preparative C18 column

  • Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.1% phosphoric acid or formic acid)

  • Mobile Phase B: Acetonitrile (B52724)

  • Fraction collector

Procedure:

  • Terminate the synthesis reaction, for example by adding an equal volume of methanol, and centrifuge to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the filtered sample onto the column.

  • Elute the compounds using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient might be from 5% to 60% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on analytical separations.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 345 nm).

  • Collect the fractions corresponding to the Feruloyl-acetyl-CoA peak.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize or store them at -80°C.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_monitoring Monitoring cluster_purification Purification Stage Reactants Ferulic Acid, CoA, ATP, MgCl2 Reaction_Mix Reaction Incubation (30°C, 2-16h) Reactants->Reaction_Mix Enzyme Purified 4CL/FCS Enzyme Enzyme->Reaction_Mix Monitoring HPLC / Spectrophotometry Reaction_Mix->Monitoring Termination Reaction Termination (e.g., Methanol) Monitoring->Termination Reaction Complete Purification_Method Purification (HPLC or SPE) Termination->Purification_Method Pure_Product Pure Feruloyl-acetyl-CoA Purification_Method->Pure_Product

Caption: Workflow for the enzymatic synthesis and purification of Feruloyl-acetyl-CoA.

Troubleshooting_Purity Start Low Purity of Feruloyl-acetyl-CoA Check_Substrates Are unreacted substrates (Ferulic Acid, CoA) present? Start->Check_Substrates Optimize_Chromo Optimize HPLC gradient or SPE elution. Check_Substrates->Optimize_Chromo Yes Check_Enzyme Is there protein (enzyme) contamination? Check_Substrates->Check_Enzyme No Optimize_Chromo->Check_Enzyme Add_Purification_Step Add pre-purification step (e.g., Affinity Chromatography for tagged enzymes). Check_Enzyme->Add_Purification_Step Yes Check_Byproducts Are there unexpected peaks (byproducts)? Check_Enzyme->Check_Byproducts No Add_Purification_Step->Check_Byproducts Optimize_Reaction Adjust reaction conditions (time, temp) to minimize byproduct formation. Check_Byproducts->Optimize_Reaction Yes End High Purity Achieved Check_Byproducts->End No Optimize_Reaction->End

Caption: Troubleshooting logic for improving the purity of Feruloyl-acetyl-CoA.

References

Validation & Comparative

Comparative analysis of Feruloylacetyl-CoA and caffeoyl-CoA in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how enzymes interact with structurally similar substrates is paramount for pathway elucidation and metabolic engineering. This guide provides a detailed comparative analysis of Feruloyl-CoA and Caffeoyl-CoA as substrates in key enzymatic reactions, supported by experimental data and protocols.

This analysis focuses primarily on the enzymatic activity of 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), an enzyme that utilizes both Feruloyl-CoA and Caffeoyl-CoA as substrates. Additionally, the role of Caffeoyl-CoA O-methyltransferase (CCoAOMT) in the conversion of Caffeoyl-CoA to Feruloyl-CoA will be discussed to provide a broader context of their metabolic relationship.

Quantitative Data Summary

The kinetic parameters of enzymes acting on Feruloyl-CoA and Caffeoyl-CoA are crucial for understanding their efficiency and substrate preference. The following table summarizes the available kinetic data for 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) from Pseudomonas fluorescens.

SubstrateEnzymeKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Caffeoyl-CoA4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)1.6[1]Not ReportedNot Reported
Feruloyl-CoA4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)2.4[1]Not ReportedNot Reported
4-Coumaroyl-CoA4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL)5.2[1]2.3[1]4.4 x 10⁵

Note: While the catalytic rate (kcat) for HCHL with Caffeoyl-CoA and Feruloyl-CoA is not explicitly reported in the available literature, the Michaelis constant (Km) values suggest that HCHL has a slightly higher affinity for Caffeoyl-CoA (lower Km) compared to Feruloyl-CoA.[1] A lower Km value indicates that the enzyme requires a lower concentration of the substrate to reach half of its maximum velocity.

Enzymatic Reactions and Pathways

Feruloyl-CoA and Caffeoyl-CoA are key intermediates in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignin (B12514952), flavonoids, and coumarins.

4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) Reaction

HCHL is an enzyme that catalyzes the hydration and subsequent cleavage of 4-hydroxycinnamoyl-CoA esters. This enzyme is active with both Caffeoyl-CoA and Feruloyl-CoA, leading to the production of valuable aromatic aldehydes.

Metabolic Relationship: CCoAOMT Pathway

Caffeoyl-CoA is a direct precursor to Feruloyl-CoA in the phenylpropanoid pathway. This conversion is catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the aromatic ring of Caffeoyl-CoA. This methylation step is critical for the biosynthesis of guaiacyl (G) and syringyl (S) lignin monomers.

Experimental Protocols

Enzymatic Synthesis of Feruloyl-CoA and Caffeoyl-CoA

A common method for the enzymatic synthesis of hydroxycinnamate-CoA thioesters involves the use of a 4-coumarate:CoA ligase (4CL).

Materials:

  • Hydroxycinnamic acid (ferulic acid or caffeic acid)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Purified 4CL enzyme

Procedure:

  • Prepare a reaction mixture containing the hydroxycinnamic acid, CoA, ATP, and MgCl₂ in the potassium phosphate buffer.

  • Initiate the reaction by adding the purified 4CL enzyme.

  • Incubate the reaction mixture at 30°C for several hours.

  • Monitor the formation of the corresponding CoA thioester by High-Performance Liquid Chromatography (HPLC).

  • Purify the product using reverse-phase HPLC.

Assay for 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) Activity

The activity of HCHL can be determined by monitoring the decrease in absorbance of the substrate (Feruloyl-CoA or Caffeoyl-CoA) or the formation of the aldehyde product. A spectrophotometric assay can be employed.

Materials:

  • Purified HCHL enzyme

  • Feruloyl-CoA or Caffeoyl-CoA substrate solution

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and the substrate solution (Feruloyl-CoA or Caffeoyl-CoA) in a cuvette.

  • Initiate the reaction by adding a small amount of the purified HCHL enzyme.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., around 345 nm for Feruloyl-CoA) over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate. The data is then fitted to the Michaelis-Menten equation.

Conclusion

The comparative analysis of Feruloyl-CoA and Caffeoyl-CoA in enzymatic reactions, particularly with HCHL, reveals subtle differences in enzyme affinity. While HCHL from Pseudomonas fluorescens exhibits a slightly higher affinity for Caffeoyl-CoA, both are viable substrates leading to the formation of distinct and valuable aromatic aldehydes. The enzymatic conversion of Caffeoyl-CoA to Feruloyl-CoA by CCoAOMT is a critical regulatory point in the phenylpropanoid pathway, dictating the downstream production of lignin monomers. The provided experimental protocols offer a foundation for researchers to further investigate the kinetics and mechanisms of these important enzymatic transformations. Future studies focusing on determining the kcat values for HCHL with both substrates will provide a more complete picture of their comparative catalytic efficiencies.

References

Assessing Antibody Cross-Reactivity with Feruloylacetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies with Feruloylacetyl-CoA, a key intermediate in the phenylpropanoid pathway. Due to the limited availability of antibodies specifically developed against this compound, this guide focuses on comparing commercially available antibodies against its constituent molecules, Ferulic Acid and Coenzyme A (CoA), as potential candidates for cross-reactivity studies. Understanding the specificity of these antibodies is crucial for their accurate application in metabolic research and drug development.

Introduction to this compound and Antibody Specificity

This compound is a thioester of coenzyme A and ferulic acid, playing a significant role in the biosynthesis of lignin (B12514952) and other secondary metabolites in plants. Its accurate detection and quantification are vital for understanding plant metabolism and for various biotechnological applications. The specificity of an antibody is paramount in immunoassays, as cross-reactivity with related molecules can lead to inaccurate results. This guide outlines the methodologies to evaluate and compare the cross-reactivity of antibodies that may recognize epitopes within the this compound molecule.

Potential Cross-Reactive Antibodies: A Comparative Overview

Given the molecular structure of this compound, antibodies raised against Ferulic Acid or Coenzyme A are the most likely candidates to exhibit cross-reactivity. The table below summarizes the characteristics of representative antibodies that could be assessed for their binding to this compound.

Antibody TargetClonalityHost SpeciesReported ApplicationsPotential for Cross-Reactivity with this compound
Anti-Ferulic Acid MonoclonalMouseELISA, IHCHigh: The feruloyl group is a major structural component and likely to be an immunodominant epitope.
PolyclonalRabbitELISA, WBHigh: A polyclonal response may target multiple epitopes on the ferulic acid moiety.
Anti-Coenzyme A MonoclonalMouseELISA, WB, IPModerate to High: The antibody may recognize the CoA portion of the molecule. Specificity against CoA derivatives varies.
PolyclonalRabbitELISAModerate to High: Polyclonal antibodies may recognize various parts of the CoA molecule accessible in the conjugate.

Note: The potential for cross-reactivity is a hypothesis that must be confirmed through experimental validation as described in the subsequent sections.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed protocols for commonly used techniques to assess antibody cross-reactivity with small molecules like this compound.

Competitive Enzyme-Linked Immunosorbent Assay (Competitive ELISA)

Competitive ELISA is a highly sensitive method for quantifying small molecules. In this assay, free this compound in a sample competes with a this compound-protein conjugate immobilized on the microplate for binding to a limited amount of the antibody being tested.

Methodology:

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking: Unbound sites on the plate are blocked with a blocking agent (e.g., BSA or non-fat dry milk) to prevent non-specific binding.

  • Competition: A mixture of the antibody to be tested and a standard or sample containing this compound is added to the wells. The free this compound competes with the immobilized conjugate for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

Methodology:

  • Immobilization: The antibody of interest is immobilized on a sensor chip.

  • Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor chip surface. Binding of this compound to the immobilized antibody causes a change in the refractive index at the surface, which is detected by the SPR instrument.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the antibody-antigen interaction, allowing for subsequent experiments.

  • Data Analysis: The binding data is fitted to a kinetic model to determine the binding affinity and kinetics.

Western Blotting

While less common for small molecules, a modified Western blot approach can be used to assess antibody specificity, particularly if this compound can be conjugated to a carrier protein.

Methodology:

  • Sample Preparation: A this compound-protein conjugate is prepared.

  • SDS-PAGE: The conjugate is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody being tested.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.

  • Detection: The signal is developed using a chemiluminescent or colorimetric substrate and imaged.

Visualizing Key Processes

To aid in the understanding of the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway Simplified Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA This compound This compound Feruloyl-CoA->this compound Lignin, Flavonoids, etc. Lignin, Flavonoids, etc. This compound->Lignin, Flavonoids, etc.

Caption: Simplified metabolic pathway leading to this compound.

Comparison of different synthesis methods for Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the synthesis of specific acyl-CoA molecules is a critical step in various investigative and developmental processes. Feruloylacetyl-CoA, a derivative of the widespread natural phenolic compound ferulic acid, is of growing interest. This guide provides a comparative overview of the potential synthesis methods for this compound, offering both established enzymatic and proposed chemical routes. Due to the limited direct literature on this compound synthesis, this guide combines established methods for the synthesis of its precursor, Feruloyl-CoA, with chemically and enzymatically plausible subsequent steps to yield the target molecule.

Data Presentation: A Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through two primary strategies: a multi-step enzymatic pathway and a direct chemical approach. The following table summarizes the key quantitative and qualitative aspects of these methods.

ParameterEnzymatic Synthesis (Two-Step)Chemical Synthesis (Proposed)
Starting Materials Ferulic acid, Coenzyme A, ATP, Acetyl-CoAFerulic acid, Coenzyme A, Activating agents (e.g., carbonyldiimidazole), Acetylating agent
Key Intermediates Feruloyl-CoAActivated Ferulic Acid
Overall Yield Moderate (estimated 10-20% for Feruloyl-CoA)[1]Potentially higher, but requires optimization
Purity of Final Product High, with enzymatic specificity reducing byproductsVariable, may require extensive purification
Reaction Time Several hours to overnight for enzymatic reactions[2]Typically faster for chemical reactions, but purification can be lengthy
Cost-Effectiveness Can be high due to the cost of enzymes and cofactorsPotentially lower reagent costs, but may require specialized equipment
Scalability Can be challenging to scale up due to enzyme stability and costMore readily scalable for industrial production
Environmental Impact Generally considered "greener" with milder reaction conditionsOften involves organic solvents and harsher reagents

Experimental Protocols

Enzymatic Synthesis of Feruloyl-CoA (Precursor)

This protocol is based on the widely used method employing 4-coumarate-CoA ligase (4CL) to synthesize Feruloyl-CoA from ferulic acid.

Materials:

  • Ferulic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Recombinant 4-coumarate-CoA ligase (4CL)

  • Tris-HCl buffer (pH 7.5)

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.5 mM Ferulic acid

    • 0.5 mM Coenzyme A

    • Purified 4CL enzyme (concentration to be optimized based on enzyme activity)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Monitoring: Monitor the formation of Feruloyl-CoA by High-Performance Liquid Chromatography (HPLC) with a C18 column, detecting the product by its characteristic UV absorbance at approximately 346 nm.

  • Purification: Purify the synthesized Feruloyl-CoA using reverse-phase HPLC.

Proposed Subsequent Enzymatic Synthesis of this compound

This proposed second step would utilize an acetyltransferase to convert Feruloyl-CoA to this compound.

Materials:

  • Purified Feruloyl-CoA (from the previous step)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Suitable buffer (e.g., potassium phosphate buffer, pH 7.0)

  • A suitable acetyltransferase (to be identified and characterized)

Protocol:

  • Reaction Setup: Combine purified Feruloyl-CoA, an excess of Acetyl-CoA, and the selected acetyltransferase in the appropriate buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 25-37°C) for 1-2 hours.

  • Analysis and Purification: Monitor the reaction and purify the this compound product using HPLC, as described previously.

Proposed Chemical Synthesis of this compound

This proposed method is based on general chemical strategies for the synthesis of acyl-CoA esters.

Materials:

  • Ferulic acid

  • Coenzyme A

  • 1,1'-Carbonyldiimidazole (CDI) or other activating agent

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Acetylating agent (e.g., Acetyl chloride or Acetic anhydride)

  • Aqueous buffer (e.g., sodium bicarbonate)

Protocol:

  • Activation of Ferulic Acid: Dissolve ferulic acid in anhydrous THF and add CDI. Stir the reaction at room temperature for 1-2 hours to form the feruloyl-imidazole intermediate.

  • Thioesterification: In a separate flask, dissolve Coenzyme A in an aqueous buffer (e.g., 0.5 M sodium bicarbonate). Add the activated feruloyl-imidazole solution dropwise to the CoA solution while stirring vigorously. Allow the reaction to proceed for several hours at room temperature.

  • Acetylation: To the resulting Feruloyl-CoA solution, add an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) under controlled pH conditions (maintained with a base like sodium bicarbonate) to facilitate the acetylation of the feruloyl moiety.

  • Purification: Purify the final this compound product using preparative reverse-phase HPLC.

Visualizing the Synthesis Pathways

The following diagrams illustrate the proposed enzymatic and chemical synthesis workflows for this compound.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Feruloyl-CoA Synthesis cluster_step2 Step 2: this compound Synthesis (Proposed) Ferulic_Acid Ferulic Acid Enzyme_4CL 4-Coumarate-CoA Ligase (4CL) Ferulic_Acid->Enzyme_4CL CoA Coenzyme A CoA->Enzyme_4CL ATP ATP ATP->Enzyme_4CL Feruloyl_CoA Feruloyl-CoA Enzyme_4CL->Feruloyl_CoA ADP + PPi Acetyltransferase Acetyltransferase Feruloyl_CoA->Acetyltransferase Feruloylacetyl_CoA This compound Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetyltransferase Acetyltransferase->Feruloylacetyl_CoA CoA

Caption: Proposed two-step enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Ferulic_Acid Ferulic Acid Activated_FA Activated Ferulic Acid (e.g., Feruloyl-imidazole) Ferulic_Acid->Activated_FA + Activating Agent (e.g., CDI) Feruloyl_CoA Feruloyl-CoA Activated_FA->Feruloyl_CoA + CoA CoA Coenzyme A Feruloylacetyl_CoA This compound Feruloyl_CoA->Feruloylacetyl_CoA + Acetylating Agent Acetylating_Agent Acetylating Agent

Caption: Proposed chemical synthesis workflow for this compound.

Potential Biological Significance and Experimental Workflow

While the direct biological roles of this compound are not yet well-defined, it can be hypothesized to be an intermediate in secondary metabolic pathways in plants or microorganisms. It could potentially serve as a precursor for the biosynthesis of more complex natural products. The following diagram illustrates a hypothetical experimental workflow to investigate the biological activity of synthesized this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays Synthesis Synthesis of this compound (Enzymatic or Chemical) Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays Characterization->Enzyme_Assay Antioxidant_Assay Antioxidant Activity Assays Characterization->Antioxidant_Assay Cell_Culture Cell Culture Treatment Characterization->Cell_Culture Gene_Expression Gene Expression Analysis Cell_Culture->Gene_Expression Metabolomics Metabolomic Profiling Cell_Culture->Metabolomics

References

Kinetic Comparison of BAHD Acyltransferases with Feruloylacetyl-CoA and Other Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of BAHD (BEBT, AHCT, HCBT, and DAT) acyltransferases, a diverse family of plant enzymes, when acting on Feruloylacetyl-CoA and other related substrates. The data presented here, derived from recent biochemical studies, offers insights into the substrate specificity and catalytic efficiency of these enzymes, which are crucial for applications in metabolic engineering and the development of novel therapeutics.

Quantitative Kinetic Data

The catalytic efficiency of enzymes is often compared using the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate (a lower Km signifies higher affinity). The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below are tables summarizing the kinetic parameters of selected BAHD acyltransferases with various acyl-CoA donors, including Feruloyl-CoA, and different acceptor substrates.

Table 1: Kinetic Parameters of Phaseolus vulgaris Hydroxycinnamoyl-CoA: Tetrahydroxyhexanedioate Hydroxycinnamoyl Transferase (HHHT) with Various Acyl Donors and Acceptors [1][2]

Acyl DonorAcceptorKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Feruloyl-CoA Saccharic Acid10 ± 11.8 ± 0.00.18
Feruloyl-CoA Mucic Acid12 ± 20.7 ± 0.00.06
p-Coumaroyl-CoASaccharic Acid5 ± 12.5 ± 0.10.50
p-Coumaroyl-CoAMucic Acid7 ± 11.0 ± 0.00.14
Caffeoyl-CoASaccharic Acid20 ± 23.2 ± 0.10.16
Caffeoyl-CoAMucic Acid6 ± 10.9 ± 0.00.15

Table 2: Kinetic Parameters of Physcomitrella patens Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (PpHCT) with p-Coumaroyl-CoA and Various Acceptors [3]

Acyl DonorAcceptorKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
p-Coumaroyl-CoAShikimate0.225.123.2
p-Coumaroyl-CoAQuinate9.43.50.37
p-Coumaroyl-CoAThreonate17.20.160.009

Note: While this study did not report kinetics with Feruloyl-CoA, it highlights the substrate promiscuity of HCT enzymes, which are known to accept Feruloyl-CoA.[3]

Experimental Protocols

The determination of the kinetic parameters presented above was achieved using a continuous spectrophotometric assay. This method monitors the release of free Coenzyme A (CoA) in the reaction mixture, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be quantified in near-real time.[4][5]

Key Experimental Steps:
  • Enzyme Preparation: Recombinant BAHD acyltransferase is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Substrate Preparation: Acyl-CoA thioesters (e.g., Feruloyl-CoA, p-Coumaroyl-CoA) are synthesized and purified. Acceptor substrates (e.g., saccharic acid, shikimate) are prepared in a suitable buffer.

  • Assay Mixture: The reaction mixture typically contains a defined concentration of the purified enzyme, the acceptor substrate, and DTNB in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Reaction Initiation: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Spectrophotometric Monitoring: The increase in absorbance at 412 nm, corresponding to the formation of the 2-nitro-5-thiobenzoate (TNB2-) anion from the reaction of CoA with DTNB, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the progress curves. Kinetic parameters (Km and kcat) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.[4]

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of BAHD acyltransferases.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Expression & Purification Reaction_Setup Reaction Mixture (Enzyme, Acceptor, DTNB) Enzyme->Reaction_Setup Substrates Substrate Synthesis & Preparation Substrates->Reaction_Setup Initiation Initiate with Acyl-CoA Reaction_Setup->Initiation Monitoring Spectrophotometric Monitoring (412 nm) Initiation->Monitoring Rate_Calc Calculate Initial Reaction Rates Monitoring->Rate_Calc MM_Fit Michaelis-Menten Fitting Rate_Calc->MM_Fit Params Determine Km & kcat MM_Fit->Params

Caption: Workflow for kinetic analysis of BAHD acyltransferases.

Logical Relationship of Enzyme Kinetics

The following diagram illustrates the relationship between the key components in an enzyme-catalyzed reaction as described by the Michaelis-Menten model.

enzyme_kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (e.g., Feruloyl-CoA) P Product (P) + E ES->P kcat

Caption: Michaelis-Menten model of enzyme kinetics.

References

Safety Operating Guide

Standard Operating Procedure: Feruloylacetyl-CoA Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for Feruloylacetyl-CoA has been found. The following procedures are based on the safety information for the structurally related compound, Ferulic Acid, and on general best practices for laboratory chemical waste disposal. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific environmental health and safety (EHS) guidelines.

This document provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Information

Given the absence of a specific SDS for this compound, a cautious approach is mandated. The hazard profile of Ferulic Acid, a precursor, provides the best available data for assessing potential risks. This compound, as a more complex derivative, should be handled with at least the same level of care.

Table 1: Hazard Summary for Ferulic Acid (Related Compound)

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure, Category 3)May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Data derived from the Safety Data Sheet for Ferulic Acid.

Based on this information, this compound should be presumed to be an irritant to the skin, eyes, and respiratory system. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Experimental Protocol: Chemical Waste Segregation and Collection

This protocol outlines the standard steps for preparing this compound waste for collection by an institutional EHS department or a licensed hazardous waste disposal contractor.

Materials:

  • Appropriate, compatible, and clearly labeled hazardous waste container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy for solutions or a labeled bag/drum for solid waste).

  • Hazardous Waste Label.

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

  • Fume hood.

Procedure:

  • Categorization: Classify this compound waste as "non-halogenated organic waste" unless it is dissolved in a halogenated solvent. If in an aqueous buffer, it may be categorized as "aqueous organic waste." Consult your institution's waste disposal guidelines for the correct classification.

  • Container Selection: Choose a waste container that is compatible with the waste's physical state (solid or liquid) and chemical composition. Ensure the container is in good condition and has a secure, leak-proof lid.

  • Waste Collection (Liquid):

    • Perform all transfers of waste into the designated container within a certified chemical fume hood.

    • Carefully pour the liquid waste containing this compound into the designated, labeled waste container.

    • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Securely close the container lid after adding waste.

  • Waste Collection (Solid):

    • Place solid this compound waste (e.g., contaminated labware, absorbent materials from a spill) into a designated solid waste container.

    • To minimize dust or aerosol generation, handle solid waste carefully.

    • Double-bag contaminated labware if necessary and affix a hazardous waste label to the outer bag.

  • Labeling:

    • Affix a completed hazardous waste label to the container immediately upon starting waste accumulation.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all other components in the container by percentage (e.g., water, ethanol, buffer salts).

      • The accumulation start date.

      • The specific hazard characteristics (e.g., "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Disposal Request:

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (Consult SDS for related compounds, Institutional Guidelines) start->assess_hazards don_ppe Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood select_container Select Compatible & Labeled Waste Container work_in_hood->select_container is_liquid Is waste liquid? select_container->is_liquid collect_liquid Transfer to Liquid Waste Container is_liquid->collect_liquid Yes collect_solid Transfer to Solid Waste Container is_liquid->collect_solid No seal_container Securely Seal Container collect_liquid->seal_container collect_solid->seal_container check_label Verify Waste Label is Complete & Accurate seal_container->check_label store_saa Store in Satellite Accumulation Area (SAA) check_label->store_saa request_pickup Request Pickup by EHS store_saa->request_pickup end End: Waste Disposed request_pickup->end

Figure 1: this compound Disposal Workflow

Essential Safety and Operational Protocols for Handling Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive risk assessment is crucial before handling Feruloylacetyl-CoA. The following table summarizes the recommended PPE based on general laboratory safety principles for novel biochemicals.

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[1]Protects eyes from potential splashes of solutions containing the compound.[1]
Face shield (in addition to goggles).[1][2]Recommended when there is a significant risk of splashing or explosion.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1]Provides a barrier against skin contact.[1] Glove integrity should be inspected before each use.[1]
Double-gloving.Recommended when handling concentrated solutions or for extended procedures.[1]
Body Protection Fully-buttoned laboratory coat.[1]Protects skin and personal clothing from contamination.[1]
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.[1]
Respiratory Protection Use in a certified chemical fume hood.[1]To prevent inhalation of any aerosols or particulates.[1]
NIOSH-approved respirator.May be required depending on the scale of the experiment and institutional risk assessment.

Procedural Workflow for Handling this compound

A structured approach is essential when working with a novel compound like this compound. The following workflow provides a general protocol for its safe handling, from preparation to disposal.

G cluster_prep 1. Preparation and Planning cluster_handling 2. Compound Handling cluster_cleanup 3. Post-Experiment a1 Obtain and Review SDS from Manufacturer a2 Designate Workspace in a Chemical Fume Hood a1->a2 a3 Prepare and Verify Spill Kit a2->a3 b1 Weigh and Reconstitute Solid Compound in Fume Hood a3->b1 Proceed to Handling b2 Pre-label All Tubes and Vials b1->b2 b3 Perform Experimental Procedures b2->b3 c1 Decontaminate Work Area (e.g., 70% ethanol) b3->c1 Experiment Complete c2 Segregate and Dispose of Waste c1->c2

Figure 1: General workflow for handling this compound.

Detailed Experimental Protocols

1. Preparation and Planning:

  • Obtain and Review SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from the manufacturer. This document will contain critical safety information.

  • Designate a Workspace: All handling of the compound, especially in its powdered form, should occur in a designated area within a certified chemical fume hood to minimize inhalation risk.[1]

  • Prepare Spill Kit: Ensure a spill kit appropriate for reactive biochemicals is readily accessible.

2. Reconstitution and Aliquoting:

  • Controlled Environment: Perform all weighing and reconstitution of the solid compound within the chemical fume hood.[1]

  • Pre-label Tubes: To avoid errors, prepare and label all necessary vials before opening the primary container.

  • Use Appropriate Solvent: Utilize a solvent recommended by the manufacturer or determined to be appropriate for your experimental needs.

  • Mindful Technique: Handle all solutions with care to prevent the generation of aerosols and splashes.

3. Post-Experiment Decontamination and Disposal:

  • Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate deactivating solution or 70% ethanol.

  • Waste Segregation: Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Disposal Plan: The following table outlines the recommended disposal plan for different types of waste generated during the handling of this compound.

Waste TypeRecommended Disposal Procedure
Solid Waste All disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[1]
Liquid Waste Unused solutions or liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of it down the drain.
Uncleaned Glassware Glassware should be decontaminated by soaking in an appropriate cleaning solution (e.g., a mild bleach solution followed by thorough rinsing) before standard washing.
Empty Containers The original container of this compound should be disposed of as hazardous waste according to institutional guidelines.

Note: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.